GSK189254A
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROHEWWOCPRMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005982 | |
| Record name | GSK 189254A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720690-73-3 | |
| Record name | 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720690-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK 189254A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720690733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK 189254A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-189254A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4TX6CO53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK189254A: A Deep Dive into its Mechanism of Action as a Histamine H3 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GSK189254A is a potent and highly selective antagonist of the histamine (B1213489) H3 receptor, a key player in the modulation of neurotransmitter release within the central nervous system. This technical guide elucidates the core mechanism of action of this compound, presenting a comprehensive overview of its binding affinity, functional activity, and downstream signaling effects. Through a detailed examination of preclinical data, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's pharmacological profile and its therapeutic potential in various neurological and cognitive disorders.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
This compound exerts its primary pharmacological effect by acting as a competitive antagonist and inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, noradrenaline, and dopamine.[2][3] By blocking the inhibitory action of the H3 receptor, this compound effectively disinhibits the release of these key neurotransmitters, leading to enhanced neuronal activity in brain regions associated with cognition, wakefulness, and pain processing.[1][2]
Signaling Pathway of H3 Receptor and this compound Intervention
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by binding to the H3 receptor, prevents this signaling cascade and, as an inverse agonist, can also reduce the basal activity of the receptor.[4][5]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized across various species and experimental systems. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for Histamine H3 Receptors
| Species | Receptor Type | Preparation | pKi | Ki (nM) | Reference |
| Human | Recombinant | HEK-293-MSR-II cells | 9.59 - 9.90 | 0.13 - 0.26 | [2][4][5] |
| Rat | Native | Cerebral Cortex | 8.51 - 9.17 | 0.68 - 3.09 | [2][4][5] |
| Mouse | Recombinant | - | - | 1.74 | [6] |
| Pig | Native | Cerebral Cortex | Higher than rat/mouse/dog | - | [2][4] |
| Dog | Native | Cerebral Cortex | Lower than human/pig | - | [2][4] |
Table 2: Functional Activity of this compound
| Parameter | Species/System | Value | Reference |
| Functional Antagonism (pA2) | Human Recombinant H3 Receptor | 9.06 | [4][5] |
| Inverse Agonism (pIC50) | Human Recombinant H3 Receptor | 8.20 | [4][5] |
| In vivo Receptor Occupancy (ED50) | Rat Cortex (ex vivo binding) | 0.17 mg/kg (p.o.) | [5] |
| Functional Antagonism in vivo (ID50) | Rat (blockade of R-α-methylhistamine-induced dipsogenia) | 0.03 mg/kg (p.o.) | [3][5] |
Table 3: Selectivity of this compound
| Target | Selectivity Fold vs. Human H3 Receptor | Reference |
| Other Histamine Receptors (H1, H2, H4) | >10,000 | [1][5] |
| Panel of 50 other receptors and ion channels | >10,000 (at 1 µM) | [6] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for histamine H3 receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from HEK-293-MSR-II cells expressing recombinant human H3 receptors or from homogenized cerebral cortex of various species.
-
Radioligand: [3H]GSK189254 was used as the radiolabeled ligand.
-
Assay Conditions: Membranes were incubated with increasing concentrations of [3H]GSK189254 in the presence or absence of a fixed concentration of unlabeled this compound to determine total and non-specific binding, respectively.
-
Data Analysis: Saturation binding data were analyzed using non-linear regression to determine the dissociation constant (Kd) and maximum binding capacity (Bmax). Competition binding assays with histamine were performed to determine the Ki value.
-
Functional Assays: cAMP Accumulation and [35S]GTPγS Binding
-
Objective: To assess the functional antagonist and inverse agonist properties of this compound.
-
Methodology (cAMP Assay):
-
HEK293-Gαo cells expressing the human H3 receptor were incubated with this compound.
-
The cells were then stimulated with the H3 receptor agonist imetit (B1201578) in the presence of forskolin (B1673556) to stimulate cAMP production.
-
cAMP levels were measured using a suitable assay kit. The ability of this compound to prevent the imetit-induced decrease in forskolin-stimulated cAMP accumulation was quantified to determine its antagonist potency (pA2).[6]
-
-
Methodology ([35S]GTPγS Binding Assay):
-
Membranes from cells expressing the H3 receptor were incubated with [35S]GTPγS and varying concentrations of this compound.
-
The binding of [35S]GTPγS to G-proteins upon receptor activation (or basal activity) was measured.
-
A decrease in basal [35S]GTPγS binding in the presence of this compound indicated inverse agonist activity, from which a pIC50 value was derived.[4][5]
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on neurotransmitter release in specific brain regions.
-
Methodology:
-
Microdialysis probes were surgically implanted into the anterior cingulate cortex and dorsal hippocampus of freely moving rats.
-
Following a baseline collection period, this compound (0.3-3 mg/kg) was administered orally.
-
Dialysate samples were collected at regular intervals and analyzed by HPLC to quantify the levels of acetylcholine, noradrenaline, and dopamine.[2][3]
-
Experimental Workflow for Preclinical Evaluation
References
- 1. GSK-189254 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
GSK189254A: A Technical Guide to a Potent and Selective Histamine H3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK189254A is a novel, potent, and highly selective non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist. The H3R is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system (CNS). Its activation inhibits the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Consequently, H3R antagonists are of significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders characterized by cognitive deficits. This document provides a comprehensive technical overview of the core pharmacological properties of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant signaling pathways.
Core Properties of this compound
This compound distinguishes itself through its sub-nanomolar affinity for the human H3 receptor and exceptional selectivity over other histamine receptor subtypes and a wide range of other molecular targets. Its profile as both a potent antagonist and an inverse agonist underscores its ability to not only block the effects of endogenous histamine but also to reduce the constitutive activity of the H3 receptor.
Binding Affinity
The binding affinity of this compound has been determined through radioligand binding assays, demonstrating high affinity for both human and rat H3 receptors.
| Species | Receptor | Radioligand | pKi | Ki (nM) | Reference |
| Human | H3 | [3H]GSK189254 | 9.59 - 9.90 | ~0.12 - 0.25 | [1] |
| Rat | H3 | [3H]R-alpha-methylhistamine | 8.51 - 9.17 | ~0.68 - 3.09 | [1] |
Functional Potency
This compound exhibits potent functional activity as both an antagonist in blocking agonist-induced responses and as an inverse agonist in reducing basal receptor signaling.
| Assay Type | Species | Measurement | pA2 / pIC50 | Reference |
| Functional Antagonism (cAMP) | Human | pA2 | 9.06 | [1][2] |
| Inverse Agonism (GTPγS binding) | Human | pIC50 | 8.20 | [1][2] |
Selectivity Profile
A key feature of this compound is its remarkable selectivity. It displays over 10,000-fold selectivity for the human H3 receptor compared to other histamine receptor subtypes (H1, H2, and H4) and a large panel of other receptors, ion channels, and enzymes.[1][3] This high degree of selectivity minimizes the potential for off-target effects, making it a valuable tool for probing the specific functions of the H3 receptor and a promising candidate for therapeutic development.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological properties of this compound.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the H3 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]GSK189254 or [3H]R-alpha-methylhistamine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM clobenpropit).
-
Scintillation Fluid.
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
Procedure:
-
Membrane Preparation: Cell pellets expressing the H3 receptor are homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: The plate is incubated for 60-120 minutes at 25°C to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any residual unbound radioligand.
-
Quantification: The filters are dried, and scintillation fluid is added. The radioactivity, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay is used to determine the functional potency of this compound as an antagonist or inverse agonist by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Objective: To measure the ability of this compound to modulate cAMP levels in cells expressing the H3 receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor such as 0.5 mM IBMX.
-
Agonist (for antagonist mode): A known H3R agonist (e.g., R-alpha-methylhistamine).
-
Adenylyl Cyclase Activator (optional, for inverse agonism): Forskolin (B1673556).
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Preparation: Serial dilutions of this compound are prepared in assay buffer.
-
Assay:
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of this compound for 15-30 minutes at 37°C. Subsequently, a fixed concentration of an H3R agonist is added, and the cells are incubated for a further 15-30 minutes.
-
Inverse Agonist Mode: Cells are incubated with varying concentrations of this compound for 15-30 minutes at 37°C. To enhance the signal window, a low concentration of forskolin can be added to stimulate adenylyl cyclase.
-
-
cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Dose-response curves are generated by plotting the cAMP levels against the log concentration of this compound. For antagonist activity, the pA2 value is determined. For inverse agonist activity, the pIC50 value is calculated.
Visualizations
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5] Additionally, H3R activation can modulate other signaling cascades, including the MAPK and PI3K pathways.[5][6]
References
GSK189254A: A Selective Histamine H3 Receptor Inverse Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
GSK189254A is a potent and highly selective antagonist and inverse agonist of the histamine (B1213489) H3 receptor.[1][2][3] This compound has garnered significant interest within the scientific community for its potential therapeutic applications in a range of neurological and cognitive disorders, including Alzheimer's disease, narcolepsy, and neuropathic pain.[2][4] Its mechanism of action, centered on the modulation of the H3 receptor, offers a promising avenue for enhancing neurotransmitter release and improving cognitive function.[1][5] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its binding affinity, functional activity, and in vivo efficacy.
Table 1: Binding Affinity of this compound
| Species/Receptor | pKi | Ki (nM) | Reference |
| Human H3 Receptor | 9.59 - 9.90 | 0.13 - 0.26 | [1][3][6] |
| Rat H3 Receptor | 8.51 - 9.17 | 0.68 - 3.09 | [1][3][6] |
| Porcine H3 Receptor | - | 0.1 | [7] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | Species/System | Reference |
| Functional Antagonism (cAMP) | pA2 | 9.06 | Human Recombinant H3 Receptor | [1][3] |
| Inverse Agonism (GTPγS Binding) | pIC50 | 8.20 | Human Recombinant H3 Receptor | [1][3] |
Table 3: In Vivo Efficacy of this compound
| Model/Assay | Parameter | Value | Species | Reference |
| Cortical ex vivo [3H]R-α-methylhistamine binding | ED50 | 0.17 mg/kg p.o. | Rat | [1] |
| Blockade of R-α-methylhistamine-induced dipsogenia | ID50 | 0.03 mg/kg p.o. | Rat | [1] |
| Object Recognition | Effective Dose | 0.3 and 1 mg/kg p.o. | Rat | [1] |
| Passive Avoidance | Effective Dose | 1 and 3 mg/kg p.o. | Rat | [1] |
| Water Maze | Effective Dose | 1 and 3 mg/kg p.o. | Rat | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the histamine H3 receptor.
-
Membrane Preparation:
-
Brain tissue (e.g., rat cortex) or cells expressing the recombinant H3 receptor are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
The homogenate is centrifuged at low speed to remove cellular debris.[9]
-
The supernatant is then centrifuged at high speed to pellet the membranes.[9]
-
The membrane pellet is washed and resuspended in the assay buffer.[9] Protein concentration is determined using a standard method like the BCA assay.[9]
-
-
Binding Assay:
-
Competition binding assays are performed using a known H3 receptor radioligand, such as [3H]-N-α-methylhistamine.[8]
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound.[8]
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[9]
-
Non-specific binding is determined in the presence of a high concentration of a known H3 receptor ligand (e.g., 10 µM thioperamide).[8]
-
-
Separation and Detection:
-
Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay is used to measure the inverse agonist activity of this compound.
-
Membrane Preparation:
-
Membranes from cells expressing the H3 receptor are prepared as described in the radioligand binding assay protocol.
-
-
Assay Conditions:
-
Incubation and Detection:
-
Data Analysis:
-
Inverse agonism is observed as a concentration-dependent decrease in basal [35S]GTPγS binding.
-
The pIC50 value, representing the potency of the inverse agonist, is determined from the concentration-response curve.[1]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: Canonical signaling pathway of the agonist-activated Histamine H3 Receptor.
Caption: Mechanism of this compound inverse agonism at the H3 receptor.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the GTPγS binding assay.
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-189254 - Wikipedia [en.wikipedia.org]
- 3. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 11C-GSK189254: a selective radioligand for in vivo central nervous system imaging of histamine H3 receptors by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
An In-depth Technical Guide to GSK189254A: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental protocols related to GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identification
This compound is a synthetic small molecule with the following chemical identity:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | White to off-white solid powder | [2] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| LogP | 3.29 | [2] |
| Solubility | Soluble in DMSO. Formulations in 1% (w/v) aqueous methylcellulose, and combinations of DMSO, PEG300, Tween80, and saline have been used for in vivo studies. | [2] |
Pharmacological Properties
This compound is a potent and selective histamine H3 receptor antagonist and inverse agonist. Its pharmacological profile is characterized by high binding affinity and functional activity at the H3 receptor.
| Parameter | Species | Value | Reference |
| Binding Affinity (pKi) | Human | 9.59 - 9.90 | [2] |
| Rat | 8.51 - 9.17 | [2] | |
| Binding Affinity (Ki) | Human | 0.13 nM | [3] |
| Rat | 0.68 nM | [3] | |
| Mouse | 1.74 nM | [3] | |
| Functional Antagonism (pA2) | Human | 9.06 (cAMP assay) | [2] |
| Inverse Agonism (pIC50) | Human | 8.20 (GTPγS binding assay) | [2] |
| Selectivity | Human | >10,000-fold for H3 receptor over other targets | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an antagonist and inverse agonist at the histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. As an antagonist, it blocks the binding of endogenous histamine to the H3 receptor. As an inverse agonist, it reduces the constitutive activity of the receptor.
The H3 receptor is coupled to the Gαi/o subunit of the heterotrimeric G protein. Activation of the H3 receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this activity, this compound leads to an increase in cAMP levels. The inverse agonist activity of this compound actively suppresses the basal signaling of the H3 receptor, further enhancing this effect.
The following diagram illustrates the signaling pathway of the histamine H3 receptor and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the histamine H3 receptor (e.g., from HEK293 cells)
-
[³H]-GSK189254A (radioligand)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well microplates
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of [³H]-GSK189254A, and varying concentrations of unlabeled this compound. For total binding, add assay buffer instead of unlabeled compound. For non-specific binding, add a high concentration of an unlabeled H3 receptor ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to antagonize agonist-induced changes in intracellular cAMP levels.
Materials:
-
Cells expressing the histamine H3 receptor (e.g., HEK293 cells)
-
Histamine or another H3 receptor agonist
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the H3 receptor agonist (e.g., histamine) to the wells.
-
Incubate for a specified time to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the pA₂ value to quantify the antagonist potency of this compound.
GTPγS Binding Assay
This functional assay determines the inverse agonist activity of this compound by measuring its effect on basal G protein activation.
Materials:
-
Cell membranes expressing the histamine H3 receptor
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, GDP, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Determine the effect of this compound on basal [³⁵S]GTPγS binding and calculate the pIC₅₀ value to quantify its inverse agonist potency.
In Vivo Experimental Workflows
This compound has been evaluated in various preclinical models to assess its efficacy in cognitive disorders and neuropathic pain. The following diagrams illustrate typical experimental workflows.
References
GSK189254A: A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective Histamine (B1213489) H3 Receptor Antagonist (CAS Number: 720690-73-3)
This technical guide provides a comprehensive overview of GSK189254A, a potent and selective histamine H3 receptor antagonist and inverse agonist. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, mechanism of action, and key experimental protocols for its preclinical evaluation. All quantitative data is presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Compound Information
This compound, with the chemical name 6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy)-N-methyl-3-Pyridinecarboxamide, is a well-characterized tool compound for studying the role of the histamine H3 receptor in various physiological processes.[1]
| Property | Value | Reference |
| CAS Number | 720690-73-3 | [1][2][3] |
| Molecular Formula | C21H25N3O2 | [1][2] |
| Molecular Weight | 351.44 g/mol | [1][4] |
| Appearance | White to off-white solid | [3] |
| Purity (LCMS) | ≥98% | [3][5] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Powder: -20°C for up to 3 years. In solvent (-80°C): up to 2 years. | [2][3] |
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound acts as a potent antagonist and inverse agonist at the histamine H3 receptor. This receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine (B1679862).
By blocking the H3 receptor, this compound disinhibits these neurons, leading to an increase in the release of these key neurotransmitters in brain regions associated with cognition and arousal. This mechanism underlies its observed nootropic (cognitive-enhancing) and wakefulness-promoting effects.
Quantitative Data
Receptor Binding Affinity
This compound demonstrates high affinity for both human and rat H3 receptors, with subnanomolar potency.
| Species | Receptor | Assay Type | Value | Reference |
| Human | H3 | Radioligand Binding (pKi) | 9.59 - 9.90 | [6][7][8] |
| Human | H3 | Radioligand Binding (Ki) | 0.13 nM | |
| Rat | H3 | Radioligand Binding (pKi) | 8.51 - 9.17 | [6][7][8] |
| Rat | H3 | Radioligand Binding (Ki) | 0.68 nM | |
| Mouse | H3 | Radioligand Binding (Ki) | 1.74 nM |
Functional Activity
As an inverse agonist, this compound can reduce the basal activity of the H3 receptor. It also potently antagonizes agonist-induced signaling.
| Assay Type | Species | Value | Reference |
| Functional Antagonism (pA2) vs. agonist-induced cAMP changes | Human | 9.06 | [7][8] |
| Inverse Agonism (pIC50) vs. basal [³⁵S]GTPγS binding | Human | 8.20 | [8] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of this compound for the histamine H3 receptor using a competitive radioligand binding assay.
Objective: To determine the Ki of this compound for the H3 receptor.
Materials:
-
Test compound: this compound
-
Radioligand: [³H]this compound
-
Membrane preparation: Homogenates from cells expressing the H3 receptor (e.g., HEK293 cells) or brain tissue (e.g., rat cortex).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: High concentration of a known H3 receptor ligand (e.g., R-α-methylhistamine).
-
96-well filter plates (e.g., GF/B filters pre-soaked in 0.3% polyethylenimine).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]this compound, and varying concentrations of the unlabeled this compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the binding by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on the extracellular levels of neurotransmitters in the brains of freely moving rats.
Objective: To quantify changes in acetylcholine, dopamine, and norepinephrine release in specific brain regions following this compound administration.
Materials:
-
Male Sprague-Dawley rats.
-
This compound formulated for oral administration (e.g., in 1% methylcellulose).
-
Microdialysis probes.
-
Stereotaxic apparatus for probe implantation.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus) under anesthesia. Allow for a recovery period.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound orally at the desired dose (e.g., 0.3-3 mg/kg).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the dialysate samples to quantify the concentrations of acetylcholine, dopamine, and norepinephrine.
-
Express the results as a percentage change from the baseline levels.
Preclinical Efficacy Models
Cognitive Enhancement: Novel Object Recognition Test
This compound has been shown to improve performance in various cognitive paradigms. The novel object recognition test is a common assay to assess learning and memory in rodents.
Objective: To evaluate the effect of this compound on recognition memory.
Procedure:
-
Habituation: Individually habituate rats to the testing arena in the absence of objects.
-
Familiarization Phase (T1): Place two identical objects in the arena and allow the rat to explore them for a set period.
-
Inter-trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 24 hours). Administer this compound or vehicle before T1 or T2.
-
Test Phase (T2): Place one familiar object and one novel object in the arena and record the time the rat spends exploring each object.
-
Data Analysis: Calculate a discrimination index (e.g., (time exploring novel - time exploring familiar) / (total exploration time)). A higher index indicates better recognition memory.
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
This compound has demonstrated efficacy in models of neuropathic pain. The CCI model is a widely used surgical model to induce neuropathic pain-like behaviors.
Objective: To assess the analgesic effect of this compound on mechanical allodynia in rats with CCI.
Procedure:
-
Surgery: Under anesthesia, loosely ligate the sciatic nerve of one hind paw with chromic gut sutures.
-
Post-operative Recovery: Allow the animals to recover for a period to allow for the development of neuropathic pain behaviors (typically 7-14 days).
-
Baseline Measurement: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) on both the injured and uninjured paws.
-
Drug Administration: Administer this compound or vehicle orally.
-
Post-dose Measurement: Measure the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds before and after treatment to determine the anti-allodynic effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the therapeutic potential of histamine H3 receptor antagonism. Its high potency, selectivity, and demonstrated efficacy in preclinical models of cognitive impairment and neuropathic pain make it a compound of significant interest for neuroscience research and drug discovery. The experimental protocols detailed in this guide provide a foundation for the further characterization of this compound and other H3 receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Unexpectedly high affinity of a novel histamine H3 receptor antagonist, GSK239512, in vivo in human brain, determined using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spinal Astrocytic Activation Is Involved in a Virally-Induced Rat Model of Neuropathic Pain | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of GSK189254A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist. The information presented herein is intended for a scientific audience and details the chemical reactions, intermediates, and requisite experimental conditions for the preparation of this compound. All quantitative data has been summarized for clarity, and key experimental protocols are provided.
Synthesis Overview
The synthesis of this compound can be conceptually divided into the construction of two key structural fragments: the tricyclic 3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol core and the 6-chloro-N-methylnicotinamide side-chain. These intermediates are subsequently coupled via a Williamson ether synthesis, followed by a final N-methylation step to yield the target molecule.
A notable synthetic route has been described for the radiolabeled analog, [11C]GSK189254, which provides insight into the final step of the synthesis. The non-radiolabeled compound is prepared in a multi-step sequence, with one reported pathway commencing from 3-methoxyphenylacetic acid and 6-chloropyridine-3-carboxylic acid or 6-chloronicotinamide, proceeding through 7 or 8 steps, respectively.
Synthesis Pathway Diagram
GSK189254A: A Comprehensive Technical Guide to its in-vitro Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro pharmacological characteristics of GSK189254A, a potent and selective antagonist of the histamine (B1213489) H3 receptor. The document details its binding affinity (pKi) and functional antagonism (pA2), outlines the experimental protocols for their determination, and illustrates the associated signaling pathways.
Quantitative Data Summary
The binding affinity and functional potency of this compound have been determined across different species and experimental conditions. The following tables summarize these key quantitative values.
Table 1: Binding Affinity (pKi) of this compound for the Histamine H3 Receptor
| Species | Receptor Type | pKi Value Range |
| Human | Recombinant H3 | 9.59 - 9.90[1][2][3][4] |
| Rat | Recombinant H3 | 8.51 - 9.17[1][2][3][4] |
Table 2: Functional Antagonism (pA2) and Inverse Agonism (pIC50) of this compound at the Human Histamine H3 Receptor
| Parameter | Assay Type | Value |
| pA2 | cAMP Functional Assay | 9.06[3][4] |
| pIC50 | Basal GTPγS Binding Assay | 8.20[3][4] |
Experimental Protocols
The determination of the pKi and pA2 values for this compound involves specific and rigorous experimental methodologies. The following sections detail the protocols for the key assays employed.
Radioligand Binding Assay for pKi Determination
This assay quantifies the affinity of this compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
HEK-293 cells stably expressing the recombinant human or rat histamine H3 receptor are cultured and harvested.
-
Cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
A fixed concentration of a suitable radioligand, such as [3H]GSK189254 or [3H]-Nα-methylhistamine, is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the H3 receptors.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from the total binding at each concentration of this compound.
-
The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is the negative logarithm of the Ki value.
Schild Analysis for pA2 Determination (cAMP Functional Assay)
This functional assay determines the potency of this compound as a competitive antagonist by measuring its ability to block the effect of an H3 receptor agonist on adenylyl cyclase activity.
1. Cell Culture and Treatment:
-
Cells expressing the human histamine H3 receptor (e.g., CHO or HEK-293 cells) are cultured in appropriate media.
-
Cells are pre-incubated with various concentrations of this compound for a specific period.
-
Subsequently, the cells are stimulated with a range of concentrations of an H3 receptor agonist (e.g., (R)-α-methylhistamine).
2. cAMP Measurement:
-
Following agonist stimulation, intracellular cAMP levels are measured. This is often done in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP levels can be quantified using various methods, such as competitive enzyme immunoassays (EIA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.
3. Data Analysis (Schild Plot):
-
Concentration-response curves for the agonist are generated in the absence and presence of different concentrations of this compound.
-
The dose ratio is calculated for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.
-
The pA2 value is the x-intercept of the Schild regression line, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.
GTPγS Binding Assay for Inverse Agonism (pIC50)
This assay measures the ability of this compound to decrease the basal G protein activation that is characteristic of constitutively active receptors like the histamine H3 receptor.
1. Membrane Preparation:
-
Membranes from cells expressing the human H3 receptor are prepared as described for the radioligand binding assay.
2. GTPγS Binding:
-
The membranes are incubated with increasing concentrations of this compound in an assay buffer containing GDP.
-
The binding reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
The incubation is carried out for a specific time to allow for the binding of [35S]GTPγS to the Gα subunits of the G proteins.
-
The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified.
3. Data Analysis:
-
The data are plotted as the amount of [35S]GTPγS bound versus the log concentration of this compound.
-
The data are fitted to a sigmoidal dose-response curve to determine the pIC50 value, which is the negative logarithm of the molar concentration of this compound that produces 50% of the maximal inhibition of basal [35S]GTPγS binding.
Visualizations
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Workflow for pKi Determination via Radioligand Binding.
References
The Rise and Fall of a Promising Cognitive Enhancer: A Technical History of GSK189254A
An In-depth Exploration of the Discovery, Preclinical Development, and Clinical Evaluation of a Potent Histamine (B1213489) H3 Receptor Antagonist
Introduction
GSK189254A, a novel and potent histamine H3 receptor antagonist/inverse agonist, emerged from GlaxoSmithKline's discovery programs as a promising therapeutic candidate for a range of central nervous system disorders, most notably cognitive impairments associated with Alzheimer's disease and narcolepsy. Its mechanism of action, centered on the modulation of histamine and other key neurotransmitters in the brain, positioned it as a significant area of investigation in the early 2000s. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological profile, the experimental methodologies employed in its evaluation, and its journey through preclinical and clinical studies.
Discovery and Pharmacological Profile
This compound was identified as a leading compound from a benzazepine chemical series developed by GlaxoSmithKline. The primary target of this series was the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. As an antagonist/inverse agonist, this compound was designed to block the constitutive activity of the H3 receptor, thereby increasing the release of these wake-promoting and pro-cognitive neurotransmitters.
Binding Affinity and Functional Potency
Comprehensive in vitro studies established the high affinity and potency of this compound for the histamine H3 receptor across multiple species. The key pharmacological parameters are summarized in the table below.
| Parameter | Species | Value | Assay Type | Reference |
| pKi | Human | 9.59 - 9.90 | Radioligand Binding ([³H]GSK189254) | [1][2] |
| Rat | 8.51 - 9.17 | Radioligand Binding ([³H]GSK189254) | [1][2] | |
| pA2 | Human | 9.06 | cAMP Functional Assay | [1][2] |
| pIC50 (Inverse Agonism) | Human | 8.20 | [³⁵S]GTPγS Binding | [1][2] |
These data highlight the sub-nanomolar affinity of this compound for the human H3 receptor and its potent functional antagonism and inverse agonism.
Experimental Protocols
The characterization of this compound involved a suite of in vitro and in vivo experimental procedures to elucidate its mechanism of action and therapeutic potential.
Radioligand Binding Assays
The binding affinity of this compound for the H3 receptor was determined using competitive radioligand binding assays.
Protocol Outline:
-
Membrane Preparation: Membranes were prepared from cells stably expressing the recombinant human or rat H3 receptor (e.g., HEK293 or CHO cells), or from brain tissue (e.g., cortex).[3]
-
Radioligand: [³H]GSK189254 or [³H]-Nα-methylhistamine was used as the radioligand.[1][2][3]
-
Assay Conditions: Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]
-
Incubation: The reaction was incubated to allow for binding equilibrium to be reached (e.g., 60-120 minutes at 25°C).[3]
-
Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.[3]
-
Quantification: The radioactivity retained on the filters was measured using liquid scintillation counting.[3]
-
Data Analysis: The IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Functional cAMP Assays
The functional antagonist and inverse agonist properties of this compound were assessed by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Protocol Outline:
-
Cell Culture: CHO or HEK293 cells stably expressing the human H3 receptor were cultured to an appropriate density.[2][4]
-
Assay Principle: The H3 receptor is coupled to a Gi/o protein, which inhibits adenylyl cyclase and reduces cAMP production. An antagonist will block the effect of an agonist, while an inverse agonist will reduce the basal level of cAMP in constitutively active systems.[2]
-
Antagonist Mode: Cells were pre-incubated with varying concentrations of this compound before being stimulated with an H3 receptor agonist (e.g., R-α-methylhistamine). Forskolin was often used to stimulate adenylyl cyclase and amplify the inhibitory effect of the agonist.[4]
-
Inverse Agonist Mode: Cells were incubated with varying concentrations of this compound in the absence of an agonist to measure the reduction in basal cAMP levels.[2]
-
cAMP Measurement: Intracellular cAMP levels were quantified using various commercially available kits, such as those based on HTRF, AlphaScreen, or ELISA.[2][4]
-
Data Analysis: Dose-response curves were generated to determine the pA2 value for antagonism or the pIC50 value for inverse agonism.[1][2]
In Vivo Preclinical Models
The procognitive and wake-promoting effects of this compound were evaluated in several rodent models.
-
Cognitive Enhancement:
-
Novel Object Recognition Test (Rat): This test assesses learning and memory. This compound was shown to improve performance in this task.[1][2]
-
Passive Avoidance Test (Rat): This model evaluates fear-motivated memory. This compound demonstrated the ability to reverse amnesia induced by scopolamine.[1][2]
-
Morris Water Maze (Rat): This test assesses spatial learning and memory. This compound was found to enhance performance in this model.[1][2]
-
-
Wakefulness and Narcolepsy:
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is intrinsically linked to the signaling cascade of the histamine H3 receptor.
Caption: Histamine H3 Receptor Signaling Pathway and Modulation by this compound.
Caption: High-level workflow of this compound's development.
Synthesis and Structure-Activity Relationship (SAR)
This compound belongs to the benzazepine class of histamine H3 receptor antagonists. The discovery of this class originated from the deconstruction and simplification of an initial screening hit.[7] The medicinal chemistry effort focused on optimizing the benzazepine core to achieve potent in vivo functional activity and favorable developability properties.[8] While detailed SAR studies for the entire series leading to this compound are not publicly available, the selection of this compound as a clinical candidate suggests it possessed an optimal balance of potency, selectivity, and pharmacokinetic properties within the series.
The synthesis of the radiolabeled tracer, [¹¹C]GSK189254, has been reported, providing some insight into the final steps of the synthesis. The precursor, GSK185071B, was N-[¹¹C]methylated using [¹¹C]CH₃OTf.
Clinical Development and Discontinuation
This compound advanced into clinical development for the treatment of narcolepsy. A Phase II clinical trial (NCT00366080) was initiated to assess its efficacy and safety in patients with this condition.[9][10] However, the trial was terminated based on the interim results of a futility analysis, suggesting that the compound was unlikely to meet its primary efficacy endpoints.[1]
While the specific reasons for the trial's outcome have not been detailed in a formal publication from GSK, this result led to the discontinuation of the clinical development of this compound for narcolepsy. Subsequently, there have been no further reports of its clinical investigation for other indications, such as Alzheimer's disease. In 2017, GlaxoSmithKline announced a major pipeline overhaul, terminating the development of over 30 programs to focus on key therapeutic areas, and it is plausible that this compound was part of this strategic realignment.[11]
Conclusion
This compound represented a significant scientific effort to develop a novel therapeutic for cognitive and sleep-wake disorders by targeting the histamine H3 receptor. Its high affinity, potent antagonist and inverse agonist activity, and promising preclinical efficacy underscored its potential. However, the ultimate failure to demonstrate sufficient efficacy in a Phase II clinical trial for narcolepsy led to the cessation of its development. The story of this compound serves as a valuable case study in drug discovery, highlighting the challenges of translating promising preclinical findings into clinical success. Despite its discontinuation, the research surrounding this compound has contributed to a deeper understanding of the role of the histamine H3 receptor in the central nervous system and continues to inform the development of other H3 receptor modulators.
References
- 1. neurologylive.com [neurologylive.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep-wake cycle and narcoleptic episodes in Ox-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of the benzazepine class of histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of clinical candidates from the benzazepine class of histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
The Histamine H3 Receptor Antagonist GSK189254A: A Technical Overview of its Impact on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK189254A is a potent and selective antagonist of the histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor that plays a crucial inhibitory role in the central nervous system. By blocking the action of histamine at these receptors, this compound effectively disinhibits the release of histamine and other key neurotransmitters, leading to enhanced wakefulness, cognitive performance, and potential therapeutic benefits for a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the effects of this compound on neurotransmitter release, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Histamine H3 Receptor Antagonism
This compound functions as a high-affinity antagonist of the histamine H3 receptor.[1][2][3] The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, inhibits the synthesis and release of histamine from histaminergic neurons (autoreceptor function).[4] Additionally, H3 receptors are located on non-histaminergic neurons, where they act as heteroreceptors to inhibit the release of other neurotransmitters, including acetylcholine, norepinephrine, dopamine (B1211576), and serotonin.[4][5]
By antagonizing the H3 receptor, this compound blocks this inhibitory feedback loop. This leads to an increase in the firing rate of histaminergic neurons and a subsequent rise in the synaptic levels of histamine and other neurotransmitters. This neurochemical cascade is believed to be the primary mechanism underlying the compound's observed effects on arousal and cognition.[1][5]
Signaling Pathway of the Histamine H3 Receptor
The histamine H3 receptor is coupled to the Gαi/o subunit of the G protein complex. Activation of the receptor by histamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels ultimately leads to the inhibition of neurotransmitter release. This compound, by blocking the initial activation of the H3 receptor, prevents this signaling cascade from occurring.
Quantitative Effects on Neurotransmitter Release
Microdialysis studies in preclinical models have provided quantitative evidence of this compound's ability to increase the extracellular levels of several key neurotransmitters in brain regions associated with cognition and arousal.
| Neurotransmitter | Brain Region | Animal Model | Dose (p.o.) | Maximum Increase (vs. Baseline) | Reference |
| Acetylcholine | Anterior Cingulate Cortex | Rat | 0.3 - 3 mg/kg | Not specified | [1] |
| Acetylcholine | Dorsal Hippocampus | Rat | 0.3 - 3 mg/kg | Not specified | [1] |
| Noradrenaline | Anterior Cingulate Cortex | Rat | 0.3 - 3 mg/kg | Not specified | [1] |
| Dopamine | Anterior Cingulate Cortex | Rat | 0.3 - 3 mg/kg | Not specified | [1] |
Note: The primary literature reports a significant increase but does not provide specific percentage increases in all publications.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's effects on neurotransmitter release and cognitive function.
In Vivo Microdialysis for Neurotransmitter Quantification
This protocol outlines the procedure for measuring extracellular neurotransmitter levels in the brain of freely moving rats following the administration of this compound.
Objective: To quantify the changes in acetylcholine, noradrenaline, and dopamine in the anterior cingulate cortex and dorsal hippocampus.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 2mm membrane)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical or mass spectrometry detection
-
Anesthetics (e.g., isoflurane)
-
Analgesics
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small burr hole above the target brain region (anterior cingulate cortex or dorsal hippocampus) based on stereotaxic coordinates from a rat brain atlas.
-
Implant a guide cannula and secure it with dental cement.
-
Allow the animal to recover for at least 7 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a perfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 2-hour equilibration period.
-
-
Baseline Sample Collection:
-
Collect dialysate samples every 20 minutes for at least 1 hour to establish a stable baseline of neurotransmitter levels.
-
-
Drug Administration and Sample Collection:
-
Administer this compound (0.3, 1, or 3 mg/kg) or vehicle orally (p.o.).
-
Continue collecting dialysate samples for at least 4 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples using a validated HPLC method to quantify the concentrations of acetylcholine, noradrenaline, and dopamine.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain to verify the correct placement of the microdialysis probe.
-
c-Fos Immunohistochemistry
This protocol is for detecting neuronal activation in response to this compound by measuring the expression of the immediate early gene c-Fos.
Objective: To identify brain regions activated by this compound.
Materials:
-
Rats
-
This compound
-
Vehicle
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Primary antibody against c-Fos
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 3 mg/kg, p.o.) or vehicle to the rats.
-
-
Perfusion and Tissue Fixation:
-
90 minutes after drug administration, deeply anesthetize the rats.
-
Perform transcardial perfusion with saline followed by 4% PFA.
-
Dissect the brains and post-fix in 4% PFA overnight.
-
-
Sectioning:
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Cut coronal sections (e.g., 40 µm) on a cryostat.
-
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Incubate in a solution to block endogenous peroxidase activity.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Visualize the c-Fos positive cells by reacting with DAB.
-
-
Microscopy and Analysis:
-
Mount the sections on slides, dehydrate, and coverslip.
-
Examine the sections under a light microscope and quantify the number of c-Fos-immunoreactive cells in specific brain regions.
-
Behavioral Assays for Cognitive Enhancement
The following are representative protocols for behavioral tasks used to assess the cognitive-enhancing effects of this compound in rats.
3.3.1. Passive Avoidance Task
Objective: To assess learning and memory.
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Training:
-
Place the rat in the light compartment.
-
When the rat enters the dark compartment, close the door and deliver a mild foot shock.
-
Administer this compound or vehicle before the training session.
-
-
Testing:
-
24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment.
-
An increased latency to enter the dark compartment is indicative of improved memory of the aversive stimulus.
-
3.3.2. Object Recognition Task
Objective: To assess recognition memory.
Apparatus: An open-field arena.
Procedure:
-
Habituation:
-
Allow the rat to explore the empty arena for a set period over several days.
-
-
Familiarization Phase:
-
Place two identical objects in the arena and allow the rat to explore them.
-
Administer this compound or vehicle before this phase.
-
-
Test Phase:
-
After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.
-
Record the time the rat spends exploring each object.
-
A preference for exploring the novel object indicates recognition memory.
-
3.3.3. Water Maze Task
Objective: To assess spatial learning and memory.
Apparatus: A circular pool of opaque water with a hidden escape platform.
Procedure:
-
Acquisition Training:
-
Train the rat over several days to find the hidden platform from different starting positions.
-
Administer this compound or vehicle daily before the training sessions.
-
Record the latency to find the platform and the path taken.
-
-
Probe Trial:
-
After the final training session, remove the platform and allow the rat to swim for a set time.
-
Record the time spent in the quadrant where the platform was previously located.
-
Increased time spent in the target quadrant indicates spatial memory.
-
Conclusion
This compound is a potent histamine H3 receptor antagonist that effectively enhances the release of several key neurotransmitters in the brain, including acetylcholine, noradrenaline, and dopamine. This neurochemical modulation translates into improved performance in a variety of preclinical models of cognition. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound and other H3 receptor antagonists. Further investigation into the precise quantitative effects and detailed mechanisms of action will continue to be a valuable area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Fast Fos: rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of GSK189254A: A Histamine H3 Receptor Antagonist for Alzheimer's Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist, investigated for its therapeutic potential in Alzheimer's disease. The document synthesizes key quantitative data, details the experimental methodologies employed in its preclinical evaluation, and visualizes the underlying signaling pathways and experimental workflows.
Core Data Summary
The preclinical efficacy of this compound is underpinned by its high-affinity binding to the histamine H3 receptor, potent functional antagonism, and demonstrated cognitive enhancement in various animal models. The quantitative data from these studies are summarized below for clear comparison.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound
| Parameter | Species | Receptor/Assay | Value | Reference |
| Binding Affinity (pKi) | Human | Recombinant H3 Receptor | 9.59 - 9.90 | [1][2] |
| Human | Native H3 Receptor (Cerebral Cortex) | 9.59 | [3] | |
| Rat | Recombinant H3 Receptor | 8.51 - 9.17 | [1][2] | |
| Rat | Native H3 Receptor (Cerebral Cortex) | 8.58 | [3] | |
| Functional Antagonism (pA2) | Human | Recombinant H3 Receptor (cAMP accumulation) | 9.06 - 9.1 | [1][3] |
| Inverse Agonism (pIC50) | Human | Recombinant H3 Receptor ([³⁵S]GTPγS binding) | 8.20 | [1][2] |
Table 2: In Vivo Receptor Occupancy and Functional Antagonism of this compound in Rats
| Parameter | Assay | Value (Oral Administration) | Reference |
| Receptor Occupancy (ED50) | Ex vivo [³H]R-α-methylhistamine binding in cerebral cortex | 0.17 mg/kg | [1][3] |
| Functional Antagonism (ID50) | Blockade of R-α-methylhistamine-induced dipsogenia | 0.03 - 0.05 mg/kg | [1][3] |
Table 3: Efficacy of this compound in Preclinical Models of Cognition in Rats
| Cognitive Model | Dosing (Oral Administration) | Outcome | Reference |
| Passive Avoidance | 1 and 3 mg/kg | Significant improvement in performance | [1][2] |
| Water Maze | 1 and 3 mg/kg | Significant improvement in performance | [1][2] |
| Object Recognition | 0.3 and 1 mg/kg | Significant improvement in performance | [1][2] |
| Attentional Set Shift | 1 mg/kg | Significant improvement in performance | [1] |
Signaling Pathways and Mechanism of Action
This compound acts as an antagonist and inverse agonist at the presynaptic histamine H3 autoreceptors and heteroreceptors. By blocking these receptors, it disinhibits the synthesis and release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine, norepinephrine, and dopamine (B1211576).[1][4] This enhanced neurotransmitter release in cortical and hippocampal brain regions is believed to be the primary mechanism underlying its pro-cognitive effects.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for histamine H3 receptors.
-
Materials:
-
Membrane preparations from cells expressing recombinant human or rat H3 receptors, or from rat or human brain tissue (e.g., cortex, hippocampus).[1][3]
-
Radioligand: [³H]GSK189254 or [³H]R-α-methylhistamine.[1][4]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of an unlabeled H3 receptor ligand (e.g., clobenpropit).
-
-
Procedure:
-
Incubate membrane preparations with the radioligand at various concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Accumulation)
-
Objective: To assess the functional antagonist and inverse agonist activity of this compound.
-
Materials:
-
Cells stably expressing the human H3 receptor (e.g., CHO or HEK293 cells).
-
H3 receptor agonist (e.g., R-α-methylhistamine).
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
cAMP detection kit.
-
-
Procedure:
-
Pre-incubate H3 receptor-expressing cells with varying concentrations of this compound.
-
For antagonist activity, stimulate the cells with an H3 agonist in the presence of forskolin.
-
For inverse agonist activity, incubate cells with this compound in the absence of an agonist.
-
Terminate the reaction and measure intracellular cAMP levels.
-
Calculate pA2 values for antagonism and pIC50 values for inverse agonism.[1]
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on neurotransmitter release in the brain of freely moving rats.
-
Procedure:
-
Implant microdialysis probes stereotaxically into the anterior cingulate cortex or dorsal hippocampus of rats.[1]
-
Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Collect dialysate samples at regular intervals before and after oral administration of this compound (0.3-3 mg/kg) or vehicle.[1][2]
-
Analyze the concentrations of acetylcholine, norepinephrine, and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection.
-
Express neurotransmitter levels as a percentage of the baseline pre-dose values.
-
Behavioral Models of Cognition
-
General Procedure:
-
Administer this compound or vehicle orally to rats at specified doses.
-
After a pre-determined time, subject the animals to one of the following cognitive tests.
-
-
Passive Avoidance Test:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The dark chamber has an electrified grid floor.
-
Training: Place the rat in the light compartment. When it enters the dark compartment, a mild foot shock is delivered.
-
Testing (24h later): Place the rat back in the light compartment and measure the latency to enter the dark compartment. Longer latency indicates better memory of the aversive stimulus.
-
-
Morris Water Maze:
-
Apparatus: A circular pool of opaque water with a hidden escape platform.
-
Training: Rats are placed in the pool and must learn the location of the hidden platform using distal visual cues.
-
Testing: Measure the time (latency) and path length to find the platform over several trials. A probe trial with the platform removed is used to assess spatial memory.
-
-
Novel Object Recognition Test:
-
Apparatus: An open-field arena.
-
Familiarization Phase: Allow the rat to explore two identical objects in the arena.
-
Test Phase (after a delay): Replace one of the familiar objects with a novel object.
-
Measurement: Record the time spent exploring each object. A preference for exploring the novel object indicates recognition memory.
-
Conclusion
The preclinical data for this compound demonstrate a promising profile for the symptomatic treatment of cognitive deficits in Alzheimer's disease. Its high affinity and selectivity for the histamine H3 receptor, coupled with its ability to enhance the release of pro-cognitive neurotransmitters, translate into robust efficacy in a variety of rodent models of learning and memory.[1][2] Furthermore, studies have shown that H3 receptors are preserved in the brains of patients with severe Alzheimer's disease, suggesting that this therapeutic target remains viable throughout the disease progression.[1][4] These findings provide a strong rationale for the clinical development of this compound and other selective H3 receptor antagonists for the treatment of cognitive impairment in Alzheimer's disease and other dementias.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 3. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scantox.com [scantox.com]
Methodological & Application
Application Notes and Protocols: GSK189254A In Vivo Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK189254A is a potent and selective antagonist of the histamine (B1213489) H3 receptor. The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1] Due to its role in modulating various neurotransmitter systems, the H3 receptor is a significant target for the development of therapeutics for a range of neurological and psychiatric disorders. These application notes provide a detailed protocol for the in vivo administration of this compound to rats for experimental studies, particularly focusing on pharmacokinetic and behavioral analysis.
Signaling Pathway
This compound acts as an antagonist at the histamine H3 receptor. By blocking this presynaptic autoreceptor, it inhibits the negative feedback loop on histamine release, thereby increasing the synthesis and release of histamine from histaminergic neurons. This, in turn, can modulate the activity of other neurotransmitter systems regulated by histamine.
Caption: Mechanism of action of this compound at the histaminergic synapse.
Experimental Protocols
Animal Models
-
Species: Rat (e.g., Sprague-Dawley, Wistar)
-
Age/Weight: Adult males, typically 250-350g at the start of the experiment.
-
Housing: Group-housed (e.g., 2-3 per cage) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[1] Food and water should be available ad libitum unless otherwise specified by the experimental design (e.g., food restriction for certain behavioral tasks).
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the commencement of any experimental procedures.
Drug Preparation and Administration
-
Formulation: this compound is typically formulated for parenteral administration. A common vehicle is a solution of 10% DMSO in saline. The final concentration should be calculated based on the desired dose and a standard administration volume (e.g., 1 mL/kg).
-
Route of Administration: Intravenous (i.v.) administration via the tail vein is common for achieving rapid and complete bioavailability, particularly in pharmacokinetic studies.[1] For behavioral studies, intraperitoneal (i.p.) or subcutaneous (s.c.) injections may also be considered, though pharmacokinetic profiles will differ.
-
Dosage: The effective dose of this compound can vary depending on the experimental endpoint. For reference, in positron emission tomography (PET) studies, tracer doses are utilized.[1] For pharmacological effect studies, a dose range of 1-10 mg/kg is a reasonable starting point for dose-response investigations, based on typical potencies of similar small molecule antagonists.
Experimental Workflow: Pharmacokinetic Study
The following workflow outlines a typical pharmacokinetic study following a single intravenous administration of this compound.
Caption: Workflow for a typical pharmacokinetic study of this compound in rats.
Detailed Steps:
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane (B1672236) in oxygen) and place it on a heating pad to maintain body temperature.[1]
-
Catheterization (Optional but Recommended): For serial blood sampling, cannulation of the jugular or carotid artery allows for stress-free and repeated blood collection.
-
Drug Administration: Administer the prepared this compound solution via the tail vein.
-
Blood Collection: Collect blood samples (e.g., 0.2-0.3 mL) into tubes containing an anticoagulant (e.g., EDTA) at specified time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Symbol | Value (Units) | Description |
| Clearance | CL | 0.5 | L/h/kg |
| Volume of Distribution | Vd | 2.0 | L/kg |
| Half-life | t½ | 2.8 | hours |
| Area Under the Curve | AUC | 20 | µg*h/mL |
| Maximum Concentration | Cmax | 5 | µg/mL |
| Time to Maximum Concentration | Tmax | 0.1 | hours |
Note: The values in this table are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Workflow: Behavioral Study (e.g., Open Field Test)
The open field test is a common assay to assess locomotor activity and anxiety-like behavior in rodents.
References
Application Notes and Protocols for GSK189254A in Rodent Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist, in rodent models of cognitive enhancement. The following sections detail recommended dosages, administration protocols, and methodologies for key behavioral assays, supported by a summary of its mechanism of action.
Mechanism of Action
This compound functions as a histamine H3 receptor antagonist. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. By blocking this receptor, this compound increases the release of pro-cognitive neurotransmitters, including acetylcholine, noradrenaline, and dopamine, in key brain regions associated with learning and memory, such as the prefrontal cortex and hippocampus.[1] This neurochemical enhancement is believed to underlie its cognitive-enhancing effects.
Signaling Pathway of this compound (as a Histamine H3 Receptor Antagonist)
Caption: Signaling pathway of this compound.
Dosage and Administration
This compound has been shown to be orally bioavailable and effective in rodent models. The following table summarizes the effective oral (p.o.) dosages for various cognitive tasks in rats.
| Cognitive Task | Species | Effective Dosage (p.o.) | Reference |
| Passive Avoidance | Rat | 1 and 3 mg/kg | [1] |
| Water Maze | Rat | 1 and 3 mg/kg | [1] |
| Object Recognition | Rat | 0.3 and 1 mg/kg | [1] |
| Attentional Set Shift | Rat | 1 mg/kg | [1] |
Administration Protocol: Oral Gavage
Oral gavage is a common method for precise oral administration of compounds in rodents.
Materials:
-
This compound solution in an appropriate vehicle (e.g., distilled water, saline with a small percentage of a solubilizing agent like Tween 80).
-
Animal scale.
-
Appropriately sized gavage needle (flexible or rigid with a ball tip) for the size of the rodent.
-
Syringe (1-3 mL).
Procedure:
-
Animal Handling and Restraint: Gently but firmly restrain the rodent. For rats, this can be done by holding the animal close to your body with one hand, using your thumb and forefinger to gently secure the head and prevent rotation.
-
Gavage Needle Insertion: With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Passage into the Esophagus: The needle should pass smoothly into the esophagus. If any resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Compound Administration: Once the needle is correctly positioned (the tip should be approximately at the level of the last rib), slowly administer the this compound solution.
-
Withdrawal and Monitoring: Gently withdraw the gavage needle. Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.
Experimental Protocols for Cognitive Assays
The following are generalized protocols for the cognitive tasks in which this compound has been shown to be effective. Researchers should consult the primary literature for specific parameters used in this compound studies.
Experimental Workflow
Caption: General experimental workflow for rodent cognitive studies.
Passive Avoidance Test
This task assesses fear-motivated learning and memory.
Apparatus: A two-chambered box with one illuminated "safe" compartment and one dark "aversive" compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Training (Acquisition):
-
Place the rodent in the illuminated compartment.
-
The door between the compartments is opened.
-
Rodents, having a natural aversion to bright light, will typically enter the dark compartment.
-
Upon entering the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
-
Testing (Retention):
-
24 hours after training, place the rodent back into the illuminated compartment with the door open.
-
Measure the latency to enter the dark compartment.
-
A longer latency to enter the dark compartment is indicative of better memory of the aversive event.
-
Morris Water Maze
This task is a widely used test of spatial learning and memory.
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Rodents are placed in the pool from different starting positions and must find the hidden platform.
-
Each day consists of several trials.
-
The latency to find the platform and the path taken are recorded. A decrease in escape latency over days indicates learning.
-
-
Probe Trial (Memory Test):
-
On the day after the final acquisition day, the platform is removed from the pool.
-
The rodent is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
Novel Object Recognition (NOR) Test
This task assesses recognition memory based on the innate tendency of rodents to explore novel objects.
Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture are required.
Procedure:
-
Habituation: Allow the rodent to freely explore the empty arena for a few minutes on the days preceding the test.
-
Familiarization Phase (Sample Phase):
-
Two identical objects are placed in the arena.
-
The rodent is allowed to explore the objects for a set period.
-
-
Inter-Trial Interval (ITI): The rodent is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (Choice Phase):
-
One of the familiar objects is replaced with a novel object.
-
The rodent is returned to the arena, and the time spent exploring each object is recorded.
-
A preference for exploring the novel object (a discrimination index greater than chance) indicates recognition memory of the familiar object.
-
Attentional Set-Shifting Task
This task measures cognitive flexibility, a form of executive function.
Apparatus: A testing chamber with two digging pots. Different digging media (e.g., sand, sawdust) and distinct odors are used as discriminative stimuli.
Procedure: This task involves a series of discriminations where the rodent must learn a rule to find a food reward.
-
Simple Discrimination: The rodent learns to discriminate between two digging media to find the reward.
-
Compound Discrimination: An irrelevant cue (odor) is introduced. The rodent must continue to use the previously learned rule (digging medium) and ignore the distractor odor.
-
Intra-Dimensional Shift: New digging media and new odors are introduced, but the rule (attend to the medium) remains the same.
-
Extra-Dimensional Shift: The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward. The number of trials required to learn this new rule is a key measure of cognitive flexibility. An inability to shift attention from the previously relevant dimension (the digging medium) is indicative of cognitive inflexibility.
References
Preparing GSK189254A for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist, for in vivo research. The following information is intended to guide researchers in preparing formulations suitable for various animal models and administration routes.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for appropriate formulation and administration.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅N₃O₂ | [1] |
| Molecular Weight | 351.4 g/mol | [2] |
| Synonyms | GSK189254, GSK-189254 free base | [1][2] |
| In Vitro Solubility | DMSO: 25 mg/mL (71.14 mM) (requires ultrasonic) | [3] |
| Storage (Powder) | -20°C for 3 years | [4] |
| Storage (In Solvent) | -80°C for 1 year | [4] |
In Vivo Formulation Protocols
The selection of an appropriate vehicle is critical for ensuring the bioavailability and efficacy of this compound in vivo. Several formulations have been successfully used for oral (p.o.) and intravenous (i.v.) administration in preclinical models.[3][5]
Oral Administration Formulations
| Formulation | Composition | Achievable Concentration | Animal Model |
| Aqueous Methylcellulose (B11928114) Suspension | 1% (w/v) aqueous methylcellulose | 0.4 mg/mL | Rat, Mouse |
| Multi-component Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | General Use |
| Multi-component Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | General Use |
| Oil-based Vehicle | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | General Use |
Intravenous Administration Formulation
| Formulation | Composition | Achievable Concentration | Animal Model |
| Saline Solution | 0.9% (w/v) Saline | 0.1 mg/mL | Rat |
Experimental Protocols
Preparation of Oral Suspension in 1% Methylcellulose (Rat/Mouse)
This protocol is suitable for preparing a suspension of this compound for oral gavage.
Materials:
-
This compound powder
-
1% (w/v) methylcellulose in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and 1% methylcellulose solution based on the desired final concentration (e.g., 0.4 mg/mL) and total volume.
-
Weigh the this compound powder accurately and transfer it to a sterile conical tube.
-
Add a small volume of the 1% methylcellulose solution to the powder to create a paste.
-
Gradually add the remaining volume of the 1% methylcellulose solution while vortexing continuously to ensure a homogenous suspension.
-
If precipitation occurs, sonication can be used to aid dissolution.[3]
-
Visually inspect the suspension for uniformity before administration.
Preparation of Solution for Intravenous Administration (Rat)
This protocol describes the preparation of this compound for intravenous infusion.
Materials:
-
This compound powder
-
0.9% (w/v) sterile saline
-
Sterile conical tubes
-
Vortex mixer
-
0.22-μm syringe filter (e.g., Millex-GV)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and sterile saline based on the desired final concentration (e.g., 0.1 mg/mL) and total volume.
-
Weigh the this compound powder accurately and transfer it to a sterile conical tube.
-
Add the calculated volume of sterile saline.
-
Vortex the solution until the this compound is completely dissolved.
-
Filter the solution through a 0.22-μm syringe filter to ensure sterility before administration.[5]
Mechanism of Action: Histamine H3 Receptor Antagonism
This compound is a potent and selective antagonist/inverse agonist of the histamine H3 receptor.[3][6][][8] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters such as acetylcholine, noradrenaline, and dopamine.[3] By blocking the H3 receptor, this compound increases the release of these neurotransmitters, which is thought to underlie its pro-cognitive and wakefulness-promoting effects.[3][4]
Figure 1: Simplified signaling pathway of this compound action.
Experimental Workflow for In Vivo Administration
The following diagram outlines a general workflow for conducting in vivo studies with this compound.
Figure 2: General experimental workflow for in vivo studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Gsk-189254 | C21H25N3O2 | CID 9798547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK 189254 HCl | TargetMol [targetmol.com]
- 5. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. GSK-189254 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. labshake.com [labshake.com]
Application Notes and Protocols: Solubility of GSK189254A in DMSO and Saline
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK189254A is a potent and selective histamine (B1213489) H3 receptor antagonist that has been investigated for its potential therapeutic effects in cognitive disorders.[1][2][3] As a presynaptic autoreceptor, the histamine H3 receptor plays a crucial role in modulating the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine.[2] By antagonizing this receptor, this compound enhances the release of these neurotransmitters, which is believed to be the mechanism underlying its pro-cognitive effects.[2] Accurate characterization of its solubility in common laboratory solvents is paramount for the design and execution of in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and saline, along with protocols for its dissolution.
Data Presentation: Quantitative Solubility of this compound
The following table summarizes the known solubility data for this compound in DMSO and saline-based solutions.
| Solvent/Formulation | Concentration | Molar Equivalent | Observations |
| DMSO | ~25 mg/mL | ~71.1 mM | Clear solution. |
| Saline (0.9% w/v) | 0.1 mg/mL | - | Used for intravenous infusion in rats. |
| Water | < 1 mg/mL | - | Low aqueous solubility.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | 7.11 mM | Clear solution for in vivo use.[1][4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 7.11 mM | Clear solution for in vivo use.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 25 mg/mL stock, add 1 mL of DMSO to 25 mg of this compound).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If complete dissolution is not achieved, sonication in a water bath for 5-10 minutes can be applied to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. For short-term use, the solution can be kept at 4°C.
Protocol 2: Preparation of this compound in Saline for In Vivo Studies
This protocol describes the preparation of a saline-based formulation of this compound suitable for intravenous administration, based on published preclinical studies.
Materials:
-
This compound powder
-
Sterile 0.9% (w/v) saline solution
-
Sterile filter (0.22 µm)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Sterile vials
Procedure:
-
Preparation of Saline: If not commercially available, prepare a 0.9% (w/v) saline solution by dissolving 0.9 g of sodium chloride in 100 mL of distilled water. Sterilize the solution by autoclaving or filtration.[1]
-
Weighing: Weigh the required amount of this compound to achieve the desired final concentration in saline (e.g., 1 mg for a 10 mL solution at 0.1 mg/mL).
-
Dissolution: Add the this compound powder to the sterile saline solution. Vortex or stir the mixture until the compound is fully dissolved. Gentle warming may be required, but care should be taken to avoid degradation.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility for in vivo administration.
-
Use: Use the freshly prepared solution for animal dosing.
Visualization of Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound blocks the inhibitory H3 receptor, increasing neurotransmitter release.
References
- 1. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for [3H]GSK189254A in Receptor Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK189254A is a potent and selective antagonist/inverse agonist for the histamine (B1213489) H3 receptor.[1] Radiolabeled with tritium (B154650) ([3H]this compound), it serves as an invaluable tool for the in vitro visualization and quantification of H3 receptors in brain tissue through receptor autoradiography. This technique allows for the precise localization and density determination of H3 receptors, providing critical insights into their distribution in both healthy and diseased states. These application notes provide detailed protocols for the use of [3H]this compound in receptor autoradiography, summarize key quantitative binding data, and illustrate the associated signaling pathways.
Quantitative Data Summary
The binding characteristics of [3H]this compound have been determined in various species and tissues. The following tables summarize the key quantitative data for easy comparison.
Table 1: Binding Affinity (pKi and Kd) of this compound
| Species | Receptor | Preparation | pKi | Kd (nM) | Reference |
| Human | H3 | Recombinant | 9.59 - 9.90 | - | [1] |
| Human | H3 | Cortex Homogenates | - | 0.08 | [2] |
| Rat | H3 | Recombinant | 8.51 - 9.17 | - | [1] |
| Rat | H3 | Cortex Homogenates | - | 0.47 ± 0.05 | [2] |
| Porcine | H3 | Brain Tissue | - | 0.1 | [3] |
Table 2: Receptor Density (Bmax) of [3H]this compound
| Species | Brain Region | Bmax (fmol/mg protein) | Reference |
| Human | Cortex | 93.3 | [2] |
| Rat | Cortex | 282.8 ± 8.1 | [2] |
Histamine H3 Receptor Signaling
The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins. Its activation initiates a cascade of intracellular events that modulate neuronal activity.
Canonical Signaling Pathway
Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is a key mechanism through which the H3 receptor exerts its inhibitory effects on neurotransmitter release.[4]
Alternative Signaling Pathways
Recent studies have revealed that H3 receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[5][6][7][8] These pathways are involved in regulating cell growth, differentiation, and survival.
Experimental Protocols
The following protocols provide a detailed methodology for performing receptor autoradiography using [3H]this compound.
Tissue Preparation
-
Tissue Sectioning : Brain tissue should be frozen and sectioned on a cryostat to a thickness of 20 µm.
-
Slide Mounting : Thaw-mount the tissue sections onto gelatin-coated microscope slides.
-
Storage : Store the slides at -80°C until use.
Receptor Autoradiography Protocol
This protocol is adapted from established methods.
Materials:
-
[3H]this compound
-
Imetit (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Distilled water (4°C)
-
Coplin jars or slide mailers
-
Autoradiography cassettes
-
Phosphor imaging screens or autoradiography film
Procedure:
-
Pre-incubation : Bring the slides to room temperature. Pre-incubate the slides in assay buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation : Incubate the slides in assay buffer containing 1.0 nM [3H]this compound for 60 minutes at room temperature.
-
Non-specific Binding : For determination of non-specific binding, incubate an adjacent set of slides in the same incubation solution with the addition of 10 µM imetit.
-
Washing :
-
Wash the slides 2 x 5 minutes in ice-cold wash buffer.
-
Perform a quick dip in ice-cold distilled water to remove buffer salts.
-
-
Drying : Dry the slides under a stream of cool, dry air.
-
Exposure : Place the dried slides in an autoradiography cassette with a phosphor imaging screen or autoradiography film. Expose for an appropriate duration (typically several weeks, depending on the specific activity of the radioligand and the density of the receptors).
-
Data Acquisition and Analysis :
-
Scan the phosphor imaging screens using a phosphor imager or develop the film.
-
Quantify the signal intensity in specific brain regions using densitometry software.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Experimental Workflow
The following diagram illustrates the key steps in the [3H]this compound receptor autoradiography workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 11C-GSK189254: a selective radioligand for in vivo central nervous system imaging of histamine H3 receptors by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation of the histaminergic H3 receptor induces phosphorylation of the Akt/GSK-3 beta pathway in cultured cortical neurons and protects against neurotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microdialysis of GSK189254A in the Rat Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for conducting in vivo microdialysis to monitor the effects of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist, on neurotransmitter levels in the rat brain. The protocol outlines procedures for animal preparation, stereotaxic surgery for probe implantation, the microdialysis experimental workflow, and sample analysis. This guide is intended to assist researchers in pharmacology and neuroscience in assessing the pharmacodynamic effects of this compound and similar compounds on cerebral neurochemistry.
Introduction
This compound is a high-affinity histamine H3 receptor antagonist that has been shown to modulate the release of several key neurotransmitters, including acetylcholine, dopamine, and norepinephrine (B1679862).[1][2] In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in awake, freely moving animals, allowing for the direct measurement of neurotransmitter fluctuations in response to pharmacological agents.[3][4][5] This document details a comprehensive protocol for utilizing microdialysis to study the neurochemical effects of this compound in the rat brain, with a focus on the anterior cingulate cortex and dorsal hippocampus, regions implicated in cognitive function.
Signaling Pathway of this compound
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor, which is a presynaptic autoreceptor and heteroreceptor. As an autoreceptor, the H3 receptor inhibits the synthesis and release of histamine. As a heteroreceptor, it inhibits the release of other neurotransmitters. By blocking the H3 receptor, this compound disinhibits the release of these neurotransmitters, leading to increased levels in the synaptic cleft.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for a microdialysis study of this compound in the rat brain, based on published literature.
| Parameter | Value | Reference |
| Compound | This compound | [2] |
| Animal Model | Male Wistar rats | [6][7] |
| Body Weight | 250-300 g | N/A (Standard) |
| Route of Administration | Oral (p.o.) | [2] |
| Dosage Range | 0.3 - 3 mg/kg | [2] |
| Target Brain Regions | Anterior Cingulate Cortex, Dorsal Hippocampus | [2] |
| Neurotransmitters Measured | Acetylcholine, Dopamine, Norepinephrine | [2] |
| Microdialysis Flow Rate | 1.0 - 2.0 µL/min | [3] (General) |
| Sample Collection Interval | 20 - 30 min | N/A (Standard) |
Experimental Protocol
This protocol details the steps for conducting a microdialysis experiment to measure neurotransmitter levels in the rat brain following the administration of this compound.
Materials and Reagents
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA or custom-made) with a suitable molecular weight cutoff
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Surgical instruments
-
Dental cement
-
HPLC system with electrochemical or fluorescence detection for sample analysis
Procedure
-
Animal Preparation and Acclimation:
-
House rats individually in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Allow at least one week for acclimation to the housing conditions before surgery.
-
-
Stereotaxic Surgery and Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull over the target brain regions using the following coordinates relative to bregma:
-
Anterior Cingulate Cortex (ACC): Anteroposterior (AP): +2.7 mm; Mediolateral (ML): ±0.6 mm; Dorsoventral (DV): -2.5 mm
-
Dorsal Hippocampus (dHIP): Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.0 mm
-
-
Slowly lower the guide cannula to the target coordinates.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a microdialysis cage and allow it to habituate.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).
-
Collect baseline dialysate samples for at least 60-90 minutes to ensure stable neurotransmitter levels.
-
Administer this compound (0.3, 1, or 3 mg/kg, p.o.) or vehicle.
-
Continue collecting dialysate samples in fractions (e.g., every 20 minutes) for at least 3-4 hours post-administration.
-
Store collected samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the dialysate samples for acetylcholine, dopamine, and norepinephrine concentrations using a validated HPLC method.
-
Express neurotransmitter concentrations as a percentage of the average baseline levels.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the rat and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Experimental Workflow Diagram
Conclusion
This protocol provides a comprehensive framework for investigating the in vivo neurochemical effects of this compound in the rat brain using microdialysis. Adherence to these procedures will enable researchers to obtain reliable and reproducible data on how H3 receptor antagonism modulates neurotransmitter systems. The quantitative data and experimental design can be adapted for the study of other CNS-active compounds.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Modeling of [11C]GSK-189254, PET Tracer Targeting H3 Receptors, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK189254A in Cognitive Behavioral Tasks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist, in preclinical models of learning and memory. The protocols are based on studies demonstrating the compound's efficacy in passive avoidance and water maze tasks, suggesting its potential as a cognitive enhancer for treating dementia and other cognitive disorders.[1]
Mechanism of Action
This compound functions as an inverse agonist and antagonist at the histamine H3 receptor. This receptor acts as a presynaptic autoreceptor, and its blockade by this compound leads to an increased release of several key neurotransmitters involved in cognitive processes. Microdialysis studies have shown that oral administration of this compound (0.3-3 mg/kg) significantly increases the release of acetylcholine (B1216132), noradrenaline, and dopamine (B1211576) in the anterior cingulate cortex, as well as acetylcholine in the dorsal hippocampus.[1] This neurochemical modulation is believed to underlie the compound's pro-cognitive effects.
Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in passive avoidance and water maze tasks in rats.
Table 1: Effect of this compound on Passive Avoidance Task
| Treatment Group | Dose (mg/kg, p.o.) | Scopolamine (B1681570) Challenge (mg/kg, s.c.) | Retention Latency (s) | % Reversal of Scopolamine-Induced Deficit |
| Vehicle | - | 0.3 | 120 ± 25 | N/A |
| This compound | 1 | 0.3 | 210 ± 30 | 75% |
| This compound | 3 | 0.3 | 240 ± 28 | 100% |
Data are presented as mean ± S.E.M. and are illustrative based on published findings describing significant cognitive improvement.
Table 2: Effect of this compound on Water Maze Task in Aged Rats
| Treatment Group | Dose (mg/kg, p.o.) | Mean Escape Latency (s) - Day 4 | Mean Swim Distance (m) - Day 4 |
| Vehicle | - | 45 ± 5 | 10 ± 1.5 |
| This compound | 1 | 30 ± 4 | 7 ± 1.2 |
| This compound | 3 | 25 ± 3.5 | 6 ± 1.0 |
Data are presented as mean ± S.E.M. and are representative of findings indicating significant improvement in spatial learning.
Experimental Protocols
The following are detailed methodologies for the passive avoidance and water maze tasks used to evaluate this compound.
Passive Avoidance Task
This task assesses fear-motivated, long-term memory. The protocol involves an acquisition trial where the animal learns to associate a specific environment with an aversive stimulus, and a retention trial to measure memory of this association.
Apparatus:
-
A two-compartment shuttle box with a light and a dark chamber, separated by a guillotine door.
-
The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
Procedure:
-
Habituation: On the first day, each rat is placed in the light compartment and allowed to explore for 5 minutes.
-
Acquisition Trial (Training):
-
The rat is placed in the light compartment.
-
After a 10-second acclimatization period, the guillotine door is opened.
-
The latency to enter the dark compartment is recorded.
-
Once the rat enters the dark compartment with all four paws, the door is closed, and a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The rat is then removed from the apparatus and returned to its home cage.
-
-
Drug Administration: this compound or vehicle is administered orally (p.o.) 60 minutes before the acquisition trial. To induce a cognitive deficit, a muscarinic antagonist like scopolamine (0.3 mg/kg, s.c.) can be administered 30 minutes before the acquisition trial.
-
Retention Trial (Testing):
-
24 hours after the acquisition trial, the rat is placed back into the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds).
-
An increased latency to enter the dark compartment is indicative of improved memory of the aversive event.
-
Water Maze Task
This task is used to assess spatial learning and memory, which is dependent on the hippocampus.
Apparatus:
-
A large circular pool (e.g., 1.8 meters in diameter) filled with water made opaque with a non-toxic substance.
-
An escape platform submerged just below the water's surface.
-
Various extra-maze visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Acclimation: On the day before the experiment begins, rats are allowed a 60-second free swim in the pool without the platform.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) 60 minutes before the first trial of each day. This is particularly relevant for studies in aged rats to assess cognitive enhancement.
-
Spatial Acquisition Training:
-
Training is conducted over four consecutive days, with four trials per day.
-
For each trial, the rat is placed into the water at one of four quasi-random start positions, facing the wall of the pool.
-
The rat is allowed a maximum of 60 seconds to find the hidden platform.
-
If the rat fails to find the platform within 60 seconds, it is gently guided to it.
-
The rat is allowed to remain on the platform for 30 seconds before being removed.
-
The escape latency (time to find the platform) and swim path are recorded using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
On the fifth day, the platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates good spatial memory.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of cognitive enhancement by this compound.
Experimental Workflows
Caption: Workflow for the passive avoidance task.
Caption: Workflow for the Morris water maze task.
References
Application Notes and Protocols for Object Recognition Test with GSK189254A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist, in the novel object recognition (NOR) test in rodents. The NOR task is a widely used behavioral assay to assess learning and memory, particularly recognition memory. This compound has been shown to improve cognitive performance in preclinical models, and this document outlines the methodology to evaluate its efficacy in enhancing object recognition memory.[1]
Data Presentation
The following tables summarize expected quantitative data from a study investigating the effects of this compound on object recognition memory in rats. The data is based on the findings that this compound significantly improves performance in this task at doses of 0.3 and 1 mg/kg.[1] Please note that the exact values presented here are illustrative, derived from typical outcomes in such studies, as the raw data from the seminal publication by Medhurst et al. (2007) is not publicly available.
Table 1: Mean Exploration Time (in seconds) During the Test Phase (T2)
| Treatment Group (oral administration) | Mean Exploration Time of Familiar Object (Tf) (seconds) | Mean Exploration Time of Novel Object (Tn) (seconds) |
| Vehicle (Control) | 15.2 ± 2.1 | 16.5 ± 2.3 |
| This compound (0.3 mg/kg) | 12.8 ± 1.9 | 25.4 ± 3.0* |
| This compound (1 mg/kg) | 11.5 ± 1.5 | 28.1 ± 3.2** |
*p < 0.05, **p < 0.01 compared to the familiar object exploration time within the same group. Data are presented as mean ± SEM.
Table 2: Calculated Discrimination Index
| Treatment Group (oral administration) | Discrimination Index (DI) |
| Vehicle (Control) | 0.04 ± 0.08 |
| This compound (0.3 mg/kg) | 0.33 ± 0.07* |
| This compound (1 mg/kg) | 0.42 ± 0.06** |
*p < 0.05, **p < 0.01 compared to the Vehicle group. The Discrimination Index is calculated as (Tn - Tf) / (Tn + Tf). A higher DI indicates better recognition memory.
Experimental Protocols
This section provides a detailed methodology for conducting the novel object recognition test to assess the cognitive-enhancing effects of this compound.
Animals
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Age: Young adults (e.g., 2-3 months old) are typical subjects.
-
Housing: Animals should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Upon arrival, animals should be allowed to acclimate to the housing facility for at least one week before any experimental procedures begin. They should also be handled daily for several days leading up to the experiment to reduce stress.
Apparatus
-
Testing Arena: A square or circular open field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material (e.g., PVC or Plexiglas) that is easy to clean. The color should be uniform (e.g., grey or black) to minimize visual distractions.
-
Objects: Two sets of three-dimensional objects that are different in shape, color, and texture but similar in size and complexity. The objects should be heavy enough that the animals cannot displace them and should be made of a material that is easy to clean and does not retain odors (e.g., plastic, metal, or glass).
Drug Administration
-
Compound: this compound hydrochloride.
-
Vehicle: A suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dosing: this compound is administered orally (p.o.) at doses of 0.3 and 1 mg/kg.[1] A vehicle control group should be included.
-
Timing: The compound or vehicle should be administered at a consistent time before the start of the training phase (T1), typically 60 minutes.
Experimental Procedure
The protocol consists of three phases: habituation, training (T1), and testing (T2).
-
Phase 1: Habituation (Day 1)
-
Transport the rats to the testing room at least 30 minutes before the start of the session to allow for acclimation.
-
Place each rat individually into the empty testing arena for 5-10 minutes to allow for free exploration.
-
After the habituation period, return the rat to its home cage.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal to remove any olfactory cues.
-
-
Phase 2: Training (T1) (Day 2)
-
Administer this compound or vehicle orally 60 minutes before the training trial.
-
Place two identical objects (A and A) in the back two corners of the arena.
-
Place the rat into the arena, facing the wall opposite the objects, and allow it to explore freely for a set period, typically 3-5 minutes.
-
The time spent exploring each object (defined as the nose being within 2 cm of the object and oriented towards it) is recorded using an automated video-tracking system or by a trained observer.
-
After the training trial, return the rat to its home cage.
-
-
Phase 3: Testing (T2) (Day 2 or 3)
-
The testing phase is conducted after a specific inter-trial interval (ITI), which can range from a short-term memory test (e.g., 1 hour) to a long-term memory test (e.g., 24 hours).
-
In the testing arena, replace one of the familiar objects with a novel object (A and B). The position of the novel object should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for 3-5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Data Analysis
-
Primary Measure: The primary measure of recognition memory is the Discrimination Index (DI) , calculated using the formula: DI = (Tn - Tf) / (Tn + Tf)
-
Statistical Analysis: The DI values for each treatment group are compared using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group. A significantly higher DI in the treated groups indicates enhanced recognition memory.
Mandatory Visualizations
Signaling Pathway of this compound in Cognitive Enhancement
References
Application Notes and Protocols: GSK189254A for Attentional Set-Shifting Task in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK189254A is a potent and selective antagonist of the histamine (B1213489) H3 receptor. As an H3 antagonist, it functions by blocking the autoregulatory inhibition of histamine release, which in turn leads to an increased release of several key neurotransmitters in the brain, including acetylcholine, noradrenaline, and dopamine (B1211576). This neurochemical modulation is particularly prominent in brain regions critical for executive function, such as the prefrontal cortex and hippocampus.[1][2] The attentional set-shifting task (ASST) is a widely used behavioral paradigm in rodents to assess cognitive flexibility, a key component of executive function that is often impaired in neurological and psychiatric disorders.[1][3][4] These application notes provide a detailed overview of the use of this compound in the rat attentional set-shifting task, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound's pro-cognitive effects are primarily attributed to its ability to enhance neurotransmitter release in brain regions crucial for cognitive processes. By antagonizing the presynaptic H3 receptors, this compound disinhibits the release of histamine and other neurotransmitters. This leads to an increase in the levels of acetylcholine, noradrenaline, and dopamine in the prefrontal cortex.[1][2] This enhanced neurochemical signaling is believed to underpin the improvements in cognitive flexibility observed in the attentional set-shifting task.
Data Presentation
While the specific quantitative data from the pivotal study by Medhurst et al. (2007) is not publicly available in full, the study reported a significant improvement in the performance of rats in the attentional set-shifting task following a 1 mg/kg oral dose of this compound.[1] The data is typically presented as the mean number of trials required to reach a set criterion (e.g., six consecutive correct trials) for each of the seven stages of the task. Below is a template table illustrating how such data would be presented.
| Task Stage | Vehicle (Control) - Mean Trials to Criterion (± SEM) | This compound (1 mg/kg) - Mean Trials to Criterion (± SEM) |
| Simple Discrimination (SD) | 8.2 ± 0.5 | 7.9 ± 0.4 |
| Compound Discrimination (CD) | 8.5 ± 0.6 | 8.1 ± 0.5 |
| Reversal 1 (CDR) | 12.5 ± 1.1 | 10.2 ± 0.9 |
| Intradimensional Shift (IDS) | 8.8 ± 0.7 | 8.3 ± 0.6 |
| Reversal 2 (IDR) | 13.1 ± 1.2 | 11.0 ± 1.0 |
| Extradimensional Shift (EDS) | 18.5 ± 1.5 | 13.5 ± 1.2** |
| Reversal 3 (EDR) | 14.2 ± 1.3 | 12.1 ± 1.1 |
| p < 0.05, **p < 0.01 compared to vehicle. Note: This is a representative data template. |
Experimental Protocols
The following is a detailed protocol for conducting an attentional set-shifting task in rats to evaluate the effects of this compound.
Subjects
-
Species: Male Lister Hooded or Sprague-Dawley rats are commonly used.
-
Age: Young adults (e.g., 8-12 weeks old) at the start of the experiment.
-
Housing: Rats should be housed in groups of 2-4 per cage in a temperature-controlled facility with a 12-hour light/dark cycle.
-
Food Restriction: To motivate the animals to perform the task for a food reward, they are typically food-restricted to maintain 85-90% of their free-feeding body weight. Water is available ad libitum.
Apparatus
The testing apparatus is a rectangular box, often made of Plexiglas, with a waiting area and a choice area. The choice area is divided into two compartments where two digging pots can be placed. A removable divider separates the waiting and choice areas. The digging pots can be filled with different digging media and scented with various odors.
Stimuli
-
Digging Media: A variety of textures can be used, such as sawdust, sand, shredded paper, and foam pieces.
-
Odors: Non-toxic, distinct odors are used, such as vanilla, lemon, almond, and mint extracts. The odors are typically applied to a small piece of absorbent paper and placed in the digging pots.
-
Reward: A small food reward, such as a piece of a sweetened cereal, is buried in the correct digging pot.
Experimental Procedure
The procedure is typically conducted over two consecutive days: a training day and a testing day.
Day 1: Training
-
Habituation: Rats are habituated to the testing apparatus for about 10-15 minutes.
-
Shaping: Rats are trained to dig in the pots to find the food reward. This is done by first placing the reward on the surface of the digging medium and then gradually burying it deeper.
-
Simple Discrimination Training: Rats are trained to discriminate between two different digging media or two different odors to find the reward. The criterion for successful learning is typically six consecutive correct trials.
Day 2: Testing
The testing phase consists of seven stages, and the rat must reach the criterion of six consecutive correct trials in each stage to proceed to the next.
-
Simple Discrimination (SD): The rat must discriminate between two stimuli from one dimension (e.g., digging medium 1 vs. digging medium 2) to find the reward.
-
Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., two different odors are added to the digging media). The correct choice is still based on the original dimension.
-
Reversal 1 (CDR): The reward contingency for the stimuli within the relevant dimension is reversed.
-
Intradimensional Shift (IDS): New stimuli from the same dimension are introduced (e.g., two new digging media). The rat must learn a new discrimination within the same dimension.
-
Reversal 2 (IDR): The reward contingency for the new stimuli is reversed.
-
Extradimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant dimension (e.g., the rat must now pay attention to the odors instead of the digging media). This is the key measure of cognitive flexibility.
-
Reversal 3 (EDR): The reward contingency for the new relevant dimension is reversed.
Drug Administration
-
Compound: this compound is typically dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosage: A dose of 1 mg/kg has been shown to be effective.
-
Route of Administration: Oral gavage (p.o.) is a common route.
-
Timing: The compound is usually administered 30-60 minutes before the start of the testing session on Day 2.
Data Analysis
The primary dependent variable is the number of trials to reach the criterion for each of the seven stages. The data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment and task stage as factors, followed by post-hoc tests to compare the performance of the this compound-treated group with the vehicle-treated control group for each stage.
Visualizations
Signaling Pathway of this compound in Enhancing Cognitive Flexibility
Caption: Signaling pathway of this compound in the prefrontal cortex.
Experimental Workflow for Attentional Set-Shifting Task
References
Investigating the Effects of GSK189254A on the Sleep-Wake Cycle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist, on the sleep-wake cycle. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the wake-promoting properties of this compound.
Introduction
This compound is a central nervous system (CNS) penetrant compound that has shown efficacy in preclinical models of cognitive and sleep disorders.[1][2] By acting as an antagonist/inverse agonist at the histamine H3 receptor, this compound enhances the release of histamine and other key neurotransmitters involved in arousal, such as acetylcholine (B1216132) and norepinephrine, making it a promising candidate for treating conditions characterized by excessive daytime sleepiness, such as narcolepsy.[1][3] Preclinical studies have demonstrated that acute administration of this compound increases wakefulness and reduces both slow-wave sleep (SWS) and paradoxical (REM) sleep in rodents, with a potency comparable to the established wake-promoting agent modafinil.[4]
Mechanism of Action: Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the release of histamine and other neurotransmitters in the brain.[1][3]
-
As an autoreceptor: Located on histaminergic neurons, the H3 receptor provides negative feedback, inhibiting the synthesis and release of histamine. Blockade of this receptor by this compound disinhibits these neurons, leading to increased histamine release in brain regions associated with wakefulness.[5]
-
As a heteroreceptor: H3 receptors are also found on non-histaminergic neurons, where they modulate the release of other neurotransmitters critical for arousal and cognition, including acetylcholine, norepinephrine, and dopamine.[3][6] By antagonizing these heteroreceptors, this compound can further enhance the neurochemical environment conducive to wakefulness.
The wake-promoting effects of H3 receptor antagonists are primarily mediated through the subsequent activation of postsynaptic histamine H1 receptors by the increased levels of histamine.[7]
Signaling Pathway of this compound
Data Presentation
The following tables summarize the quantitative effects of this compound on the sleep-wake cycle from preclinical studies in mice.
Table 1: Effect of Acute this compound Administration on Time Spent in Sleep-Wake States
| Treatment Group | Dose (mg/kg, p.o.) | % Time in Wakefulness | % Time in NREM Sleep | % Time in REM Sleep |
| Vehicle | - | Baseline Value | Baseline Value | Baseline Value |
| This compound | 3 | Increased | Decreased | Decreased |
| This compound | 10 | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Modafinil | 64 | Significantly Increased | Significantly Decreased | Significantly Decreased |
Note: Data is compiled from studies in wild-type and orexin (B13118510) knockout mice, where this compound showed similar effects to modafinil.[4] "Significantly" indicates a statistically significant difference compared to the vehicle group.
Table 2: Effect of this compound on Sleep Architecture Parameters
| Treatment Group | Dose (mg/kg, p.o.) | Sleep Onset Latency | NREM Bout Duration | REM Bout Duration | Wake Bout Duration |
| Vehicle | - | Baseline Value | Baseline Value | Baseline Value | Baseline Value |
| This compound | 3 | Increased | Decreased | Decreased | Increased |
| This compound | 10 | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Increased |
Note: This table is a representative structure for presenting sleep architecture data. Specific quantitative values for this compound on bout duration and latency require further detailed dose-response studies.
Experimental Protocols
The following protocols provide a detailed methodology for conducting preclinical investigations into the effects of this compound on the sleep-wake cycle in rodents.
Animal Model
C57BL/6J mice are a commonly used strain for sleep studies. For narcolepsy research, orexin knockout (KO) mice are a suitable model as they exhibit symptoms of narcolepsy, including cataplexy-like episodes.[4][8][9][10]
Surgical Implantation of EEG/EMG Electrodes
Aseptic surgical techniques are required for the implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stainless steel screw electrodes for EEG
-
Teflon-coated stainless steel wires for EMG
-
Dental cement
-
Miniature connector plug
Procedure:
-
Anesthetize the mouse and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for the placement of EEG screw electrodes over the frontal and parietal cortices.
-
Gently screw the electrodes into the burr holes until they touch the dura mater.
-
For EMG recordings, insert the tips of the Teflon-coated wires into the nuchal (neck) muscles.
-
Solder the electrode leads to a miniature connector plug.
-
Secure the entire assembly to the skull using dental cement.
-
Allow the animal to recover for at least one week post-surgery before commencing experiments.
Experimental Workflow for Sleep-Wake Cycle Analysis
Drug Administration
Vehicle:
-
A suitable vehicle for this compound should be determined based on its solubility. Common vehicles include saline, distilled water with a small percentage of a suspending agent like Tween 80.
Administration:
-
Oral gavage (p.o.) is a common route of administration for preclinical studies with this compound.[4]
-
Administer the drug or vehicle at a consistent time, typically at the beginning of the light phase when rodents are more likely to be sleeping.
EEG/EMG Recording and Analysis
Recording:
-
House the mice individually in recording chambers with controlled lighting (12:12 light/dark cycle) and temperature.
-
Connect the mouse's head-mounted plug to a recording cable attached to a commutator, allowing for free movement.
-
Record EEG and EMG signals continuously. The signals should be amplified and digitized for computer analysis.
Analysis:
-
Sleep Stage Scoring: The recorded data is typically divided into epochs (e.g., 10 or 30 seconds). Each epoch is visually or automatically scored into one of three stages:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
-
NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and low EMG activity.
-
REM Sleep: Characterized by low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).
-
-
Quantitative Analysis: Once the sleep stages are scored, various parameters can be quantified, including:
-
Total time spent in each sleep-wake state.
-
Percentage of time in each state over a specific period.
-
Sleep Latency: Time from the start of the recording (or a specific event) to the first epoch of NREM sleep.
-
Bout Duration: The length of continuous episodes of a particular sleep-wake state.
-
Number of Bouts: The frequency of episodes for each state.
-
EEG Power Spectral Analysis: Quantitative analysis of the power of different EEG frequency bands (e.g., delta, theta, alpha, beta) within each sleep stage.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on the sleep-wake cycle. By antagonizing the histamine H3 receptor, this compound presents a promising mechanism for promoting wakefulness. Rigorous preclinical evaluation using the described methodologies will be crucial in further elucidating its therapeutic potential for sleep disorders characterized by excessive daytime sleepiness.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. HISTAMINE IN THE REGULATION OF WAKEFULNESS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ageing-related modification of sleep and breathing in orexin-knockout narcoleptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the bout durations of sleep and wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developmental Divergence of Sleep-Wake Patterns in Orexin Knockout and Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral State Instability in Orexin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK189254A solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with GSK189254A. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Problem: My this compound is not dissolving in DMSO.
-
Solution 1: Use Fresh, High-Quality DMSO. this compound is sensitive to moisture. Ensure you are using a new, unopened bottle of anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly impact the solubility of the compound.[1]
-
Solution 2: Apply Heat and/or Sonication. Gently warm the solution and use an ultrasonic bath to aid dissolution.[1][2] Be cautious with the temperature to avoid degradation of the compound.
-
Solution 3: Check the Concentration. While this compound is soluble in DMSO up to 25 mg/mL (71.14 mM), starting with a lower concentration and gradually increasing it can be beneficial.[1][3]
Problem: I'm observing precipitation when preparing my stock solution.
-
Solution 1: Ensure Complete Initial Dissolution. Before storing, ensure that all the compound has fully dissolved. Use the heating and sonication methods mentioned above.
-
Solution 2: Proper Storage. Stock solutions should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1] Avoid repeated freeze-thaw cycles.
-
Solution 3: Re-dissolve Before Use. If precipitation is observed after storage, gently warm and sonicate the vial to ensure the solution is homogeneous before use.
Problem: My compound is precipitating out of solution in my aqueous-based in vitro assay.
-
Solution 1: Check Final DMSO Concentration. Many cell-based assays are sensitive to high concentrations of DMSO. Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid both cell toxicity and compound precipitation.
-
Solution 2: Use a Formulation with Surfactants or Cyclodextrins. For assays requiring higher concentrations of this compound in aqueous solutions, consider using a formulation that includes surfactants like Tween-80 or complexing agents like SBE-β-CD to improve solubility.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][2][3] It is soluble in DMSO up to 25 mg/mL with the aid of ultrasonication.[1][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store the stock solution at -80°C (for up to 2 years).[1] For shorter-term storage, -20°C for up to one year is also acceptable.[1]
Q3: Can I dissolve this compound directly in water or ethanol (B145695)?
A3: this compound has very low solubility in water and ethanol (<1 mg/mL).[3] It is not recommended to dissolve it directly in these solvents.
Q4: How can I prepare this compound for in vivo studies?
A4: Several formulations are available for in vivo use that can achieve a concentration of at least 2.5 mg/mL.[1][3] These typically involve a co-solvent system. Common formulations include:
Q5: Are there any stability issues I should be aware of?
A5: Solutions of this compound are noted to be unstable, and it is recommended to prepare them fresh.[4] If using pre-packaged solutions, they should be repackaged upon receipt.[4]
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 25 mg/mL | 71.14 | Requires sonication; use of fresh, anhydrous DMSO is critical.[1][3] |
| Water | <1 mg/mL | - | Practically insoluble.[3] |
| Ethanol | <1 mg/mL | - | Practically insoluble.[3] |
In Vivo Formulation Solubility
| Formulation | Solubility | Molar Concentration (mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 7.11 |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 7.11 |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 7.11 |
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 25 mg/mL concentration.
-
Vortex the tube briefly.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved. Gentle heating may be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Start with a pre-made stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add PEG300, Tween-80, and saline to the tube, vortexing gently after each addition to ensure the solution remains clear.
-
The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This formulation should yield a clear solution with a this compound solubility of at least 2.5 mg/mL.[1][3]
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting guide for this compound in vivo formulations.
References
Technical Support Center: GSK189254A Solution Stability
This technical support center provides guidance and answers frequently asked questions regarding the stability of GSK189254A in solution. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise when working with this compound solutions.
| Problem | Possible Cause | Suggested Solution |
| Precipitation in aqueous solution | This compound has low solubility in water. The concentration may be too high, or the pH of the solution may be unfavorable. | - Prepare stock solutions in an organic solvent like DMSO before diluting in aqueous buffer. - Ensure the final concentration in the aqueous medium does not exceed its solubility limit. - Adjust the pH of the aqueous buffer. The optimal pH for solubility should be determined empirically. |
| Loss of potency over time in prepared solutions | Chemical degradation of this compound may be occurring. Potential degradation pathways include hydrolysis, oxidation, or photodecomposition. | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C or -80°C as recommended.[1] - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Degas solvents to remove dissolved oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Change in solution color | This could indicate the formation of degradation products, which may be chromophoric. | - Discard the solution and prepare a fresh batch. - Investigate the cause of degradation by conducting forced degradation studies (see Experimental Protocols). - Analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradation products. |
| Inconsistent experimental results | This may be due to variable stability of the compound under different experimental conditions. | - Standardize solution preparation and handling procedures. - Ensure consistent storage conditions (temperature, light exposure). - Perform a stability study under your specific experimental conditions to understand the compound's liability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound, as it has a reported solubility of approximately 25 mg/mL in DMSO.[2] For final experimental concentrations, these stock solutions can be further diluted in aqueous buffers or cell culture media. It is important to ensure that the final concentration of DMSO is compatible with the experimental system.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions of this compound in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] For aqueous solutions, it is recommended to prepare them fresh for each experiment to minimize degradation. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation pathways for this compound in solution?
A4: Based on the chemical structure of this compound, which contains a 2-aminopyrimidine (B69317) ring and a piperidine-like tetrahydro-benzazepine moiety, the following degradation pathways are plausible:
-
Oxidation: The nitrogen atoms in the heterocyclic rings could be susceptible to oxidation.[2][5] The piperidine-like structure can also undergo oxidation.[6]
-
Hydrolysis: Although the core structure is generally stable, extreme pH conditions could potentially lead to the hydrolysis of the amide bond.
-
Photodegradation: As mentioned, exposure to light, particularly UV radiation, could induce degradation.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: To assess the stability of this compound under your experimental conditions, you can perform a simple stability study. This involves preparing a solution of the compound in your experimental medium and storing it under the same conditions as your experiment (e.g., temperature, lighting). At various time points, an aliquot of the solution should be analyzed using a stability-indicating analytical method, such as HPLC, to measure the concentration of the parent compound. A decrease in the concentration of this compound over time would indicate instability.
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer (e.g., phosphate (B84403) or acetate)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8] A control sample should be wrapped in aluminum foil to protect it from light.
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol for Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the maximum absorbance of this compound using a PDA detector.
-
Injection Volume: 10 µL
Method Development and Optimization:
-
Inject a solution of unstressed this compound to determine its retention time.
-
Inject solutions from the forced degradation studies.
-
Evaluate the chromatograms for the separation of the main peak (this compound) from any degradation peaks.
-
Optimize the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: A flowchart for troubleshooting stability issues with this compound solutions.
Caption: Potential chemical degradation pathways for this compound in solution.
Caption: A workflow for developing a stability-indicating HPLC method for this compound.
References
- 1. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. q1scientific.com [q1scientific.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. 3 Important Photostability Testing Factors [sampled.com]
- 8. database.ich.org [database.ich.org]
Technical Support Center: GSK189254A Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK189254A in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor.[1][2] The H3 receptor primarily functions as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking these receptors, this compound increases the release of histamine in the brain.[3] Additionally, H3 receptors act as heteroreceptors on non-histaminergic neurons, and their blockade can lead to the release of other neurotransmitters such as acetylcholine, noradrenaline, and dopamine (B1211576).[1][4]
Q2: What are the expected behavioral effects of this compound in preclinical models?
Given its mechanism of action, this compound is primarily associated with wake-promoting and cognitive-enhancing effects.[1][3] Studies have shown its efficacy in improving performance in various cognitive tasks, including passive avoidance, water maze, and object recognition tests.[1][5] Its wake-promoting properties have been demonstrated in models of narcolepsy.[3]
Q3: How should I prepare and administer this compound for behavioral studies in rodents?
Proper preparation and administration are crucial for obtaining reliable results. This compound solutions can be unstable and should be prepared fresh for each experiment. For oral administration in mice, a common vehicle is 1% methylcellulose. The stress of oral gavage can be a confounding factor in behavioral studies, so consistent and gentle handling is essential.
Troubleshooting Guide: Common Challenges and Solutions
Issue 1: High Variability or Inconsistent Results Between and Within Cohorts
Potential Causes:
-
Compound Instability: this compound solutions may not be stable over time.
-
Inconsistent Drug Administration: Variations in gavage technique, timing of administration, or animal stress levels can introduce variability.
-
Environmental Factors: Differences in lighting, noise, or housing conditions can affect behavioral outcomes.
-
Animal-Specific Factors: Age, weight, sex, and genetic background of the animals can influence their response to the compound.
Troubleshooting Steps:
-
Fresh Preparation: Always prepare this compound solutions fresh before each experiment.
-
Standardize Administration:
-
Ensure all technicians are proficient in the oral gavage technique to minimize stress and ensure accurate dosing.
-
Administer the compound at the same time of day for all animals to account for circadian rhythms.
-
-
Control Environmental Variables:
-
Maintain consistent lighting conditions and minimize noise in the experimental room.
-
Standardize housing conditions, including cage density and enrichment.
-
-
Homogenize Animal Groups:
-
Use animals of the same age, sex, and from the same supplier.
-
Randomize animals into treatment groups to distribute any inherent variability.
-
Issue 2: Unexpected Behavioral Outcomes (e.g., Hyperactivity, Anxiety-like Behavior)
Potential Causes:
-
Wake-Promoting Effects: The wake-promoting properties of this compound can manifest as increased locomotor activity, which might be misinterpreted as hyperactivity or anxiety in certain behavioral paradigms.[3]
-
Modulation of Multiple Neurotransmitters: By increasing the release of dopamine and noradrenaline, this compound can influence a wide range of behaviors beyond cognition and wakefulness, potentially affecting anxiety and motor function.[1][4]
-
Dose-Dependent Effects: The behavioral effects of this compound may vary significantly with the dose administered.
Troubleshooting Steps:
-
Comprehensive Behavioral Battery: Use a battery of tests to differentiate between general increases in activity and specific behavioral effects. For example, combine an open field test (to assess locomotion) with an elevated plus maze (to assess anxiety-like behavior).
-
Dose-Response Curve: Conduct a dose-response study to identify the optimal dose for the desired effect and to characterize the full behavioral profile of the compound.
-
Control for Arousal State: When assessing cognitive performance, consider the animals' arousal state. The wake-promoting effects could non-specifically enhance performance in some tasks. Include appropriate control groups to account for this.
Issue 3: Lack of Efficacy or Ceiling Effects in Cognitive Tasks
Potential Causes:
-
Suboptimal Dosing: The selected dose may be too low to produce a significant effect or so high that it causes non-specific behavioral changes that interfere with task performance.
-
Task Difficulty: The cognitive task may be too easy for the animals, leading to high performance in the control group and masking any potential cognitive-enhancing effects of this compound (a ceiling effect).
-
Timing of Administration: The time between drug administration and behavioral testing may not align with the pharmacokinetic profile of the compound (i.e., time to peak plasma or brain concentration).
Troubleshooting Steps:
-
Review Dosing Regimen: Re-evaluate the dose based on literature and consider a dose-response study.
-
Adjust Task Parameters: Increase the difficulty of the cognitive task to avoid ceiling effects. For example, in a novel object recognition task, increase the delay between the familiarization and test phases.
-
Optimize Timing: Conduct pharmacokinetic studies to determine the optimal time window for behavioral testing post-administration.
Quantitative Data Summary
Table 1: Recommended Dosage and Administration for this compound in Rodents
| Species | Route of Administration | Vehicle | Reported Effective Dose Range |
| Mouse | Oral (gavage) | 1% Methylcellulose | 3 - 10 mg/kg |
| Rat | Oral (gavage) | 1% Methylcellulose | 0.3 - 3 mg/kg |
Experimental Protocols & Visualizations
Experimental Workflow: Troubleshooting Inconsistent Behavioral Results
This workflow outlines a systematic approach to identifying the source of variability in behavioral experiments involving this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Signaling Pathway: Mechanism of Action of this compound
This diagram illustrates how this compound, as a histamine H3 receptor antagonist, leads to increased neurotransmitter release.
Caption: this compound blocks inhibitory H3 receptors, increasing neurotransmitter release.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of acute and repeat dosing with the H3 antagonist GSK189254 on the sleep–wake cycle and narcoleptic episodes in Ox−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: GSK189254A in Neuropathic Pain Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing GSK189254A in neuropathic pain models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of neuropathic pain?
This compound is a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist.[1][] The histamine H3 receptor is primarily expressed in the central nervous system and acts as both an autoreceptor on histamine-releasing neurons and a heteroreceptor on other non-histaminergic neurons.[3][4][5] By blocking the H3 receptor, this compound increases the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine (B1211576) in key brain regions.[6] This modulation of neurotransmitter release is believed to be the primary mechanism for its analgesic effects in neuropathic pain models.[1]
Q2: In which animal models of neuropathic pain has this compound been shown to be effective?
This compound has demonstrated efficacy in preclinical rat models of neuropathic pain, including the spinal nerve ligation (SNL) model.[1] It has also shown antinociceptive effects in a rat model of monoiodoacetate-induced osteoarthritic pain, suggesting broader potential for pain relief.[1]
Q3: What is a recommended starting dose for this compound in a rat model of neuropathic pain?
Based on available preclinical data, an intraperitoneal (i.p.) dose of 1.5 mg/kg has been identified as the ED50 (the dose that produces 50% of the maximum effect) for increasing the paw withdrawal threshold in the rat spinal nerve ligation model.[1] Therefore, a starting dose in the range of 1-3 mg/kg (i.p.) would be a reasonable starting point for efficacy studies. Oral (p.o.) administration has also been shown to be effective in other cognitive models at doses of 0.3-3 mg/kg.[6]
Q4: How should this compound be prepared for administration?
This compound is a solid that is soluble in DMSO with sonication or heat.[1] For in vivo experiments, it is crucial to follow appropriate solubilization protocols to ensure the compound is fully dissolved and to minimize the risk of precipitation upon administration. The final vehicle concentration of DMSO should be kept low and consistent across all experimental groups to avoid confounding effects.
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | Perform a dose-response study to determine the optimal dose for your specific neuropathic pain model and behavioral assay. Doses ranging from 0.3 mg/kg to 10 mg/kg have been explored in various preclinical models.[6] |
| Inadequate Drug Exposure | Verify the route of administration and ensure proper technique. For oral administration, consider potential issues with absorption or first-pass metabolism. For intraperitoneal injection, ensure the injection is truly intraperitoneal and not into the subcutaneous space or an organ. |
| Model-Specific Differences | The efficacy of a compound can vary between different neuropathic pain models (e.g., Chronic Constriction Injury (CCI) vs. Spared Nerve Injury (SNI) vs. Spinal Nerve Ligation (SNL)).[7][8][9] Ensure the chosen model is appropriate for the research question and consider that the optimal dose may differ. |
| Timing of Administration and Behavioral Testing | The time to peak plasma concentration and brain penetration of this compound should be considered when designing the experimental timeline. Behavioral testing should be conducted at a time point that corresponds to expected peak efficacy. |
| Compound Stability and Solubility | Ensure the compound is properly stored and that the formulation is stable. If the compound precipitates out of solution, it will not be bioavailable. Re-evaluate the solubilization procedure and vehicle. |
Issue 2: Unexpected Behavioral Side Effects
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Although this compound is highly selective for the H3 receptor, at higher doses, the possibility of off-target effects increases.[1] If unexpected behaviors are observed, consider reducing the dose. |
| H3 Receptor-Mediated Effects on Other Systems | The histamine H3 receptor modulates the release of several neurotransmitters, which can influence various behaviors beyond nociception, such as wakefulness and cognition.[5][6] Carefully observe and record all behaviors to assess for potential side effects. |
| Vehicle Effects | The vehicle used to dissolve this compound (e.g., DMSO) can have its own behavioral effects. Always include a vehicle-treated control group to differentiate between compound- and vehicle-induced effects. |
Data Presentation
Table 1: Summary of this compound Efficacy in a Neuropathic Pain Model
| Model | Species | Route of Administration | Effective Dose (ED50) | Outcome Measure | Reference |
| Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | 1.5 mg/kg | Increased Paw Withdrawal Threshold | [1] |
Experimental Protocols
Protocol 1: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This protocol is a generalized procedure and should be adapted and approved by the institution's animal care and use committee.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (200-250g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position.
-
Make a skin incision at the level of the L4-S2 vertebrae.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with a non-absorbable suture (e.g., 4-0 silk).
-
Ensure that the ligation is secure and that the nerves are not completely transected.
-
Close the muscle and skin layers with appropriate sutures.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
-
Behavioral Testing:
-
Allow the animals to recover for at least 7 days post-surgery.
-
Assess for the development of mechanical allodynia using von Frey filaments.
-
Administer this compound or vehicle at the desired dose and route.
-
Perform behavioral testing at predetermined time points after drug administration to assess the antinociceptive effect.
-
Mandatory Visualizations
Histamine H3 Receptor Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 3. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Surgical animal models of neuropathic pain: Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Models of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
Interpreting unexpected results in GSK189254A experiments
Welcome to the technical support resource for GSK189254A. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments involving this potent and selective H3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist.[1] The H3 receptor acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons. By blocking this receptor, this compound inhibits the negative feedback loop on histamine release and also promotes the release of other key neurotransmitters, including acetylcholine, noradrenaline, and dopamine, in brain regions like the cortex and hippocampus.[2][3]
Q2: What is the selectivity profile of this compound?
A2: this compound is reported to be highly selective, with a greater than 10,000-fold selectivity for the human H3 receptor compared to a wide range of other tested receptors and ion channels at a concentration of 1 µM.[2][4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C (for up to 4 years) or -80°C (for up to 2 years).[4][5][6] Stock solutions, particularly in DMSO, are noted to be unstable and should be prepared fresh for each experiment.[7] If storage is necessary, aliquot solutions and store at -80°C for no longer than six months.[6]
Q4: Is this compound effective across different species?
A4: this compound exhibits different binding affinities for H3 receptors from different species. It generally shows higher affinity for human and pig H3 receptors compared to those from rats, mice, and dogs.[5] This is an important consideration when translating results from animal models to human applications.
Troubleshooting Guide: Interpreting Unexpected Results
Q5: I am observing lower-than-expected potency or no effect in my in vitro experiments. What are the possible causes?
A5: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Compound Solubility: this compound has poor aqueous solubility and may require sonication or gentle heating to dissolve in DMSO.[4][8] Incomplete dissolution can lead to a lower effective concentration. Ensure the compound is fully dissolved before adding it to your assay medium.
-
Solution Stability: Solutions of this compound, especially in DMSO, are unstable.[7] Always use freshly prepared stock solutions for your experiments to ensure the compound has not degraded.
-
Assay Buffer Compatibility: The compound may precipitate when the DMSO stock is diluted into aqueous assay buffers. Visually inspect for any precipitation. Using a carrier protein like BSA in the buffer can sometimes help maintain solubility.
-
Species-Specific Affinity: As noted, the affinity of this compound varies by species.[5] Confirm that the concentration range you are using is appropriate for the species of the receptor in your assay (see Data Tables section).
-
Receptor Expression and Functionality: Verify the expression level and health of the cells used in your assay. Low receptor expression or poor cell viability can lead to a diminished response.
Q6: My in vivo study results show high variability or a lack of efficacy. How can I troubleshoot this?
A6: In vivo experiments introduce more complexity. High variability or lack of effect could stem from formulation, administration, or animal-specific factors.
-
Formulation Issues: Due to its low solubility, proper formulation is critical for consistent oral or parenteral administration.[5][8] Precipitation of the compound in the formulation vehicle will lead to inconsistent dosing. Ensure your chosen formulation (e.g., with co-solvents like PEG300, Tween-80, or SBE-β-CD) results in a clear, stable solution or a uniform suspension.[5][8]
-
Route of Administration: The bioavailability and pharmacokinetics of this compound can be influenced by the administration route. Oral gavage (p.o.) requires the compound to withstand the GI environment and be absorbed, while intravenous (i.v.) or intraperitoneal (i.p.) injections provide more direct exposure.[4][5] Ensure the chosen route is appropriate for your experimental question and that the administration is performed consistently.
-
Dose Selection: The effective dose can vary significantly between different animal models (e.g., cognition vs. pain models) and species.[2][4] Review published studies to ensure your selected dose is within the effective range for your specific model (see Data Tables section).
-
Metabolism: Species-dependent differences in drug metabolism can affect the exposure and half-life of the compound. What works in a rat may require adjustment in a mouse.
Q7: I am concerned about potential off-target effects. How can I address this?
A7: While this compound is highly selective, it is always good practice to rule out off-target effects.[2][4]
-
Control Cell Lines: For in vitro studies, include a control cell line that does not express the H3 receptor. A lack of response in these cells supports the on-target activity of the compound.
-
Rescue Experiments: If possible, try to rescue the phenotype by co-administering an H3 receptor agonist. Reversal of the effect of this compound by an agonist would provide strong evidence for on-target action.
Data Presentation
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| pKi | Human | 9.59 - 9.90 | [2][5] |
| Rat | 8.51 - 9.17 | [2][5] | |
| Ki | Human (recombinant) | 0.13 nM | [4] |
| Rat (recombinant) | 0.68 nM | [4] | |
| Mouse (recombinant) | 1.74 nM | [4] | |
| pA2 (Functional Antagonism) | Human (recombinant) | 9.06 | [2][4] |
| pIC50 (Inverse Agonism) | Human (recombinant) | 8.20 |[2] |
Table 2: In Vivo Efficacy and Dosage of this compound in Rats
| Experimental Model | Parameter | Dose (p.o.) | Value | Reference |
|---|---|---|---|---|
| Cortical [3H]R-α-methylhistamine Binding | ED50 | N/A | 0.17 mg/kg | [2][3] |
| R-α-methylhistamine-induced Dipsogenia | ID50 | N/A | 0.03 mg/kg | [2][3] |
| Passive Avoidance | Effective Dose | 1 and 3 mg/kg | Significant Improvement | [2] |
| Water Maze | Effective Dose | 1 and 3 mg/kg | Significant Improvement | [2] |
| Object Recognition | Effective Dose | 0.3 and 1 mg/kg | Significant Improvement | [2] |
| Spinal Nerve Ligation (Neuropathic Pain) | ED50 | N/A (i.p.) | 1.5 mg/kg | [4] |
| Monoiodoacetate-induced Osteoarthritis | ED50 | N/A (i.p.) | 0.77 mg/kg |[4] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the required amount of this compound powder (Formula Weight: 351.4 g/mol ) in a sterile microfuge tube.[4]
-
Dissolution: Add high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).[5]
-
Solubilization: Vortex the solution thoroughly. If particulates are visible, use an ultrasonic bath or gently warm the solution to aid dissolution. Ensure the solution is completely clear before use.[4][5]
-
Usage: Prepare this stock solution fresh immediately before use. Avoid storing DMSO stock solutions for extended periods due to potential instability.[7]
Protocol 2: Formulation for Oral Administration (p.o.) in Rodents
This protocol is based on formulations reported to achieve a concentration of at least 2.5 mg/mL.[5][8]
-
Prepare a 10x DMSO Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare the Vehicle: The final vehicle will consist of multiple co-solvents. Prepare the required volume of the final vehicle. Two common examples are:
-
Final Formulation: Add the solvents sequentially. To prepare the final dosing solution, slowly add 1 part of the 10x DMSO stock to 9 parts of the chosen vehicle (e.g., 100 µL of 25 mg/mL stock into 900 µL of Vehicle A or B).
-
Mixing: Vortex thoroughly to ensure a clear, homogenous solution. Visually inspect for any signs of precipitation before administration.
Visualizations
Caption: Mechanism of action of this compound as an H3 receptor antagonist.
Caption: General workflow for an in vivo study using this compound.
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
References
- 1. GSK-189254 - Wikipedia [en.wikipedia.org]
- 2. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
Technical Support Center: GSK189254A Oral Gavage Formulation in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of GSK189254A for oral gavage in mice. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral gavage a common administration route in mice?
A1: this compound is a potent and selective histamine (B1213489) H3 receptor antagonist.[1][2][3] Oral gavage is a standard and precise method for oral drug administration in preclinical animal studies, such as those involving mice.[4][5][6] This technique ensures that a specific dose of the compound is delivered directly into the stomach, allowing for the study of its oral bioavailability and efficacy.[5][7]
Q2: What are the common challenges when formulating this compound for oral gavage?
A2: this compound is poorly soluble in water.[8] The primary challenge is to create a stable and homogenous solution or suspension that can be accurately and safely administered to mice.[7] The choice of vehicle is critical to enhance solubility and ensure the compound's stability without causing adverse effects in the animals.[9][10][11]
Q3: What are the recommended vehicles for this compound oral gavage in mice?
A3: Several vehicles can be used to formulate this compound for oral gavage in mice. Common options include:
-
A suspension in 1% (w/v) aqueous methylcellulose (B11928114).[1][12]
-
A solution using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][12]
-
A solution with 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][12]
The selection of the vehicle may depend on the required dose concentration and the specific experimental design.[11]
Q4: What is the maximum recommended administration volume for oral gavage in mice?
A4: The generally accepted maximum volume for oral gavage in mice is 10 mL/kg of body weight.[13][14] For a 25-gram mouse, this would be 0.25 mL. Using the smallest effective volume is recommended to minimize the risk of reflux and aspiration.[6][13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound during formulation. | The compound has low aqueous solubility. The chosen vehicle may not be adequate for the desired concentration. | - Gently warm the solution and/or use sonication to aid dissolution.[1] - Consider using a co-solvent system with DMSO, PEG300, and Tween-80, which can achieve a higher solubility.[1][12] - Prepare fresh solutions before each use as some solutions may be unstable.[3] |
| Inconsistent results between animals. | The formulation may not be a homogenous suspension, leading to inaccurate dosing. The vehicle itself might be affecting the experimental outcome. | - Ensure the formulation is thoroughly mixed (e.g., vortexed) before drawing each dose. - If using a suspension, maintain continuous stirring during administration to multiple animals. - Run a vehicle-only control group to account for any effects of the formulation components.[9][10] |
| Animal distress or mortality after gavage. | Improper gavage technique leading to esophageal or tracheal injury. The formulation may be causing toxicity or irritation. | - Ensure personnel are properly trained in oral gavage techniques.[6] Use appropriate gavage needle size (e.g., 20-22 gauge for adult mice) with a ball tip.[6][14] - Pre-measure the needle length from the tip of the nose to the last rib to avoid stomach perforation.[6] - Consider a less irritating vehicle if toxicity is suspected. For example, high concentrations of DMSO can be toxic.[9] |
| Difficulty in administering the formulation due to high viscosity. | Some vehicles, like methylcellulose, can be viscous. | - Prepare the methylcellulose solution at the correct concentration (e.g., 0.5-1%).[4] - Ensure the formulation is at room temperature before administration, as viscosity can be temperature-dependent. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in different formulations suitable for oral gavage in mice.
| Formulation Vehicle | Achieved Concentration | Result |
| 1% (w/v) aqueous methylcellulose | 0.4 mg/mL (free base) | Suspension |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.11 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.11 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.11 mM) | Clear solution |
Data sourced from MedChemExpress and InvivoChem.[1][12]
Experimental Protocols
Protocol 1: Preparation of this compound in 1% Methylcellulose (Suspension)
This protocol is suitable for lower concentrations of this compound.
Materials:
-
This compound powder
-
Methylcellulose
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Volumetric flask
Procedure:
-
Prepare 1% (w/v) Methylcellulose Solution:
-
Weigh the required amount of methylcellulose.
-
In a beaker with a magnetic stir bar, heat approximately half of the required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring continuously to ensure it is wetted.
-
Remove from heat and add the remaining volume of cold sterile water.
-
Continue stirring at room temperature until a clear, viscous solution is formed.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound powder to achieve the target concentration (e.g., 0.4 mg/mL).
-
In a separate container, add a small amount of the 1% methylcellulose solution to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 1% methylcellulose solution while continuously stirring or vortexing to ensure a homogenous suspension.
-
-
Administration:
-
Before each administration, vortex the suspension thoroughly to ensure uniformity.
-
Protocol 2: Preparation of this compound in a Co-Solvent Vehicle (Solution)
This protocol is suitable for achieving higher concentrations of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Pipettes
Procedure:
-
Prepare the Co-Solvent Vehicle:
-
Prepare a mixture of the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is crucial to add the solvents sequentially and mix well after each addition.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the pre-mixed co-solvent vehicle.
-
Vortex or sonicate the mixture until the compound is completely dissolved, resulting in a clear solution.
-
-
Administration:
-
The clear solution can be directly administered.
-
Visualizations
Caption: Workflow for preparing this compound formulations.
Caption: Action of this compound on the Histamine H3 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to minimize variability in GSK189254A studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their GSK189254A studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist and inverse agonist of the histamine (B1213489) H3 receptor.[1][2][3] It exhibits high affinity for both human and rat H3 receptors.[1][2] Its primary mechanism involves blocking the presynaptic inhibitory effects of histamine on various neurotransmitter systems, leading to an increased release of acetylcholine, norepinephrine, and dopamine (B1211576) in brain regions such as the anterior cingulate cortex and dorsal hippocampus.[1]
Q2: What are the key therapeutic areas being explored for this compound?
This compound has shown potential in preclinical models for the symptomatic treatment of cognitive disorders like Alzheimer's disease, narcolepsy, and neuropathic pain.[1][3][4]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 4 years.[5][6] Stock solutions are generally less stable and it is recommended to prepare them fresh.[7] If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C for up to two years or -20°C for up to one year.[6] Avoid repeated freeze-thaw cycles.
Q4: Is this compound soluble in aqueous buffers?
This compound has poor solubility in water (<1 mg/mL).[8] It is recommended to first dissolve the compound in an organic solvent like DMSO.
Troubleshooting Guide
Issue 1: High Variability in In Vitro Assay Results
High variability in in vitro assays, such as cAMP accumulation assays or receptor binding assays, can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Compound Concentration | Due to its high potency (pKi in the nanomolar range), small errors in dilution can lead to significant variability.[1][5] Prepare fresh serial dilutions for each experiment from a freshly prepared stock solution. Use calibrated pipettes and ensure thorough mixing. |
| Poor Compound Solubility | This compound is poorly soluble in aqueous solutions.[8] Precipitation of the compound can lead to inconsistent concentrations in the assay medium. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%). Visually inspect for any precipitation after dilution. |
| Cell Health and Density | Variations in cell number, passage number, and overall health can significantly impact assay results. Maintain a consistent cell seeding density and use cells within a defined passage number range. Regularly check for mycoplasma contamination. |
| Inconsistent Incubation Times | Ensure precise and consistent incubation times for all treatment conditions. Use a multi-channel pipette or automated liquid handling system for simultaneous additions. |
Issue 2: Inconsistent or Unexpected Results in In Vivo Studies
Variability in animal studies can arise from multiple factors related to compound formulation, administration, and the animals themselves.
| Potential Cause | Recommended Solution |
| Poor Bioavailability due to Formulation | The low aqueous solubility of this compound can lead to poor absorption and variable plasma concentrations when administered orally.[8] Prepare a stable and homogenous formulation. Common formulations include suspensions in 1% (w/v) aqueous methylcellulose (B11928114) or solutions using co-solvents like PEG300, Tween 80, and SBE-β-CD.[6][8] Ensure the formulation is well-mixed before each administration. |
| Inaccurate Dosing | Ensure accurate and consistent administration of the dose volume based on the most recent body weight of each animal. Use appropriate gavage needles or injection techniques to minimize stress and ensure proper delivery. |
| Animal Stress | Stress can significantly impact physiological and behavioral readouts. Acclimatize animals to the experimental procedures and housing conditions. Handle animals consistently and minimize environmental stressors such as noise and light changes. |
| Biological Variability | Age, sex, and genetic background of the animals can contribute to variability. Use animals of the same age and sex, and from a reputable supplier. Increase sample size to improve statistical power and account for inter-individual differences. |
Data Summary Tables
Table 1: this compound Binding Affinities (pKi)
| Species | Receptor | pKi Range | Reference |
| Human | H3 | 9.59 - 9.90 | [1] |
| Rat | H3 | 8.51 - 9.17 | [1] |
Table 2: this compound In Vitro Functional Activity
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | HEK293-Gαo (human H3) | pA2 | 9.06 | [5] |
| [35S]GTPγS Binding | Human recombinant H3 | pIC50 (inverse agonism) | 8.20 | [1] |
Table 3: Recommended Solvents and Formulations
| Application | Solvent/Formulation | Concentration | Reference |
| In Vitro Stock | DMSO | ~25 mg/mL | [8] |
| In Vivo (Oral) | 1% (w/v) aqueous methylcellulose | 0.4 mg/mL | [6] |
| In Vivo (Oral) | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | [8] |
| In Vivo (Oral) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [8] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human histamine H3 receptor in appropriate media.
-
Cell Seeding: Plate cells in 96-well plates at a density that allows for optimal confluence on the day of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range. Further dilute these into the assay buffer containing a phosphodiesterase inhibitor like IBMX.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes).
-
Stimulate the cells with a histamine H3 receptor agonist (e.g., R-α-methylhistamine) in the presence of forskolin (B1673556) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the this compound concentration and determine the pA2 value.
Protocol 2: In Vivo Oral Administration for Behavioral Studies in Rats
-
Animal Acclimation: Acclimatize male Sprague-Dawley rats to the housing facility and handling for at least one week prior to the experiment.
-
Formulation Preparation: Prepare a suspension of this compound in 1% (w/v) aqueous methylcellulose. For a 1 mg/kg dose in a 10 mL/kg volume, the concentration would be 0.1 mg/mL. Ensure the suspension is continuously stirred to maintain homogeneity.
-
Dosing:
-
Weigh each rat immediately before dosing.
-
Calculate the required dose volume for each animal.
-
Administer the formulation orally using a gavage needle.
-
-
Behavioral Testing: Conduct the behavioral test (e.g., object recognition, passive avoidance) at the time of expected peak brain exposure to this compound. This should be determined from pharmacokinetic studies if available.
-
Data Collection and Analysis: Record the behavioral parameters and analyze the data using appropriate statistical methods.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow to minimize experimental variability.
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-189254 - Wikipedia [en.wikipedia.org]
- 4. Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
Technical Support Center: GSK189254A Microdialysis Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK189254A in microdialysis experiments. The information is tailored to scientists and professionals in drug development engaged in preclinical neurochemical studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during microdialysis experiments with this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: I am not seeing the expected increase in acetylcholine, dopamine (B1211576), or noradrenaline levels after administering this compound. What could be the problem?
A1: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Compound Administration and Dose: Verify the correct dosage and administration route. This compound has been shown to be effective when administered orally (p.o.) at doses between 0.3 and 3 mg/kg.[1] Ensure the compound was fully dissolved and administered correctly.
-
Probe Placement: Inaccurate probe placement is a common cause of variable results. Histologically verify the probe location in the target brain region (e.g., anterior cingulate cortex, dorsal hippocampus) after the experiment. Use a stereotaxic frame for precise implantation.
-
Probe Recovery: The efficiency of your microdialysis probe in capturing analytes from the extracellular fluid can vary. Determine the in vitro recovery of your probe for each neurotransmitter before implantation. Low recovery will result in lower-than-expected dialysate concentrations.
-
Flow Rate: The perfusion flow rate affects analyte recovery. A common range for in vivo microdialysis is 0.5 to 2.0 µL/min. Slower flow rates generally increase recovery time but may improve the concentration of the analyte in the dialysate.
-
Analytical Sensitivity: Your analytical method (e.g., HPLC-ECD or LC-MS/MS) may not be sensitive enough to detect subtle changes in neurotransmitter levels. Validate your method to ensure it can quantify the expected basal and post-stimulation concentrations.
Q2: My baseline neurotransmitter levels are unstable or consistently low. How can I improve this?
A2: A stable and detectable baseline is crucial for observing drug-induced changes.
-
Equilibration Time: Allow sufficient time for the system to equilibrate after probe insertion. A period of at least 1-2 hours is recommended to allow the tissue to recover from the initial insertion trauma and establish a stable baseline.
-
Perfusion Fluid (aCSF) Composition: Ensure your artificial cerebrospinal fluid (aCSF) is correctly prepared, sterile, and at a physiological pH (around 7.4). The absence of critical ions like Ca²⁺ can dramatically alter basal neurotransmitter levels.
-
Probe Clogging or Damage: Before implantation, inspect the probe for any damage and test for clogging by gently flushing it with filtered, deionized water. A clogged or damaged probe will have poor and inconsistent recovery.
Q3: I am observing high variability in my results between animals. How can I reduce this?
A3: Inter-animal variability is a common challenge in in vivo studies.
-
Standardized Surgical Procedures: Use consistent and precise stereotaxic surgical techniques for probe implantation. Even small differences in placement can lead to significant variations.
-
Consistent Animal Handling: Stress can influence neurotransmitter levels. Handle all animals consistently and allow for an adequate recovery period after surgery.
-
In Vivo Recovery Calibration: The recovery of the probe can change within a single experiment and between animals. Methods like the "zero-net-flux" or "reverse dialysis" can be used to determine the in vivo recovery for each experiment, allowing for more accurate data interpretation.
Q4: What are the best practices for preparing and handling this compound for these experiments?
A4: Proper preparation is key to reliable results.
-
Stability: Prepare fresh solutions of this compound for each experiment to avoid potential degradation. During the experiment, it is advisable to keep the solution on ice.
Q5: Could the microdialysis probe itself be affecting the local tissue and my results?
A5: Yes, the insertion of a microdialysis probe can cause localized tissue damage and disrupt the blood-brain barrier (BBB). This can lead to an initial inflammatory response and altered neurotransmitter dynamics. It is essential to have a sufficiently long equilibration period (at least 1-2 hours) before collecting baseline samples to mitigate the acute effects of probe insertion. Be aware that this initial trauma may alter the presynaptic regulation of dopamine terminals.
Quantitative Data Summary
The following table summarizes the expected effects of this compound on neurotransmitter release based on published preclinical data. Note that specific dialysate concentrations are often reported as a percentage change from baseline due to variations in probe recovery.
| Brain Region | Neurotransmitter | This compound Dose (p.o.) | Observed Effect | Reference |
| Anterior Cingulate Cortex | Acetylcholine | 0.3 - 3 mg/kg | Increased Release | [1] |
| Anterior Cingulate Cortex | Noradrenaline | 0.3 - 3 mg/kg | Increased Release | [1] |
| Anterior Cingulate Cortex | Dopamine | 0.3 - 3 mg/kg | Increased Release | [1] |
| Dorsal Hippocampus | Acetylcholine | 0.3 - 3 mg/kg | Increased Release | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and microdialysis, synthesized from established protocols.
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol outlines the procedure for measuring changes in extracellular neurotransmitter levels in a target brain region of a rat following oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 1% methylcellulose (B11928114) in sterile water)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Microdialysis probes (with a molecular weight cut-off suitable for small molecules, e.g., 20 kDa)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF), sterile, pH 7.4
-
Analytical system (HPLC-ECD or LC-MS/MS)
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., anterior cingulate cortex or dorsal hippocampus) using coordinates from a rat brain atlas.
-
Implant a guide cannula to the desired depth and secure it with dental cement and skull screws.
-
Insert a dummy probe to keep the cannula patent.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a freely moving microdialysis setup.
-
Gently remove the dummy probe and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 - 2.0 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Prepare the this compound solution in the chosen vehicle.
-
Administer this compound orally (p.o.) at the desired dose (e.g., 0.3, 1, or 3 mg/kg).
-
Continue collecting dialysate samples at regular intervals for at least 3-4 hours post-administration.
-
Store the collected samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the dialysate samples.
-
Analyze the concentrations of acetylcholine, dopamine, and noradrenaline using a validated HPLC-ECD or LC-MS/MS method.
-
Express the results as a percentage change from the mean baseline concentration.
-
In Vitro Probe Recovery Determination
This protocol is essential for understanding the efficiency of your microdialysis probe.
Procedure:
-
Prepare a standard solution of the analytes (acetylcholine, dopamine, noradrenaline) in aCSF at a known concentration.
-
Place the microdialysis probe in a beaker containing this standard solution, maintained at 37°C.
-
Perfuse the probe with aCSF at the same flow rate you will use in the in vivo experiment.
-
Collect several dialysate samples after the system has stabilized.
-
Analyze the concentration of the analytes in the dialysate (C_dialysate) and in the standard solution (C_standard).
-
Calculate the in vitro recovery percentage: Recovery (%) = (C_dialysate / C_standard) * 100.
Visualizations
Signaling Pathway of this compound
Caption: this compound action on histamine H3 receptors.
Experimental Workflow for this compound Microdialysis
Caption: Workflow for a typical this compound microdialysis study.
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for this compound experiments.
References
Addressing off-target effects of GSK189254A
Welcome to the technical support center for GSK189254A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer troubleshooting for potential experimental challenges. This compound is a potent and highly selective histamine (B1213489) H3 receptor antagonist/inverse agonist. While it is recognized for its high selectivity, this guide addresses common issues that may be misinterpreted as off-target effects and provides protocols to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antagonist and inverse agonist at the histamine H3 receptor (H3R).[1][2][3] The H3R is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters. By blocking this receptor, this compound increases the release of histamine, acetylcholine, noradrenaline, and dopamine (B1211576) in brain regions associated with cognition and wakefulness.[1][4][5]
Q2: How selective is this compound? Are there any known off-target effects?
A2: this compound is characterized by its high selectivity. It has been reported to be over 10,000-fold selective for the human H3 receptor when screened against a wide panel of other receptors and ion channels.[1][3] At standard working concentrations (typically in the nanomolar range), significant off-target binding is not expected. However, at very high concentrations (e.g., micromolar range), the potential for off-target interactions, as with any compound, increases. Issues perceived as "off-target" effects are often traceable to experimental design or conditions.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is a solid. For in vitro experiments, it can be dissolved in DMSO.[3] For in vivo studies in rats, it has been formulated in 1% (w/v) aqueous methylcellulose.[2] It is crucial to prepare fresh solutions or, if necessary, store stock solutions in small aliquots at -20°C or -80°C to minimize degradation. Solutions may be unstable, and it is often recommended to prepare them fresh for each experiment.[6]
Q4: What are the typical working concentrations for in vitro and in vivo experiments?
A4: The optimal concentration will vary depending on the experimental system.
-
In Vitro: this compound has a high affinity for the human H3 receptor, with pKi values reported between 9.59 and 9.90, corresponding to sub-nanomolar affinity.[1][2] Functional antagonism (pA2) is approximately 9.06.[3] Therefore, in vitro concentrations in the low nanomolar range are typically effective.
-
In Vivo: In rat models of cognition and pain, effective oral doses have been reported in the range of 0.3 to 3 mg/kg.[1]
Troubleshooting Guide
This guide provides solutions to common problems researchers may encounter when using this compound. These issues can sometimes be mistaken for off-target effects.
| Problem | Potential Cause | Recommended Solution |
| Lack of Expected Efficacy | 1. Degraded Compound: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from solid compound. Verify compound purity if possible. |
| 2. Incorrect Concentration: The concentration used may be too low to effectively antagonize the H3 receptor in your specific system. | 2. Perform a dose-response curve to determine the optimal concentration for your experimental model. | |
| 3. Low Receptor Expression: The cell line or tissue model may not express the H3 receptor at sufficient levels. | 3. Confirm H3 receptor expression using qPCR, Western blot, or radioligand binding assays. | |
| Inconsistent Results Between Experiments | 1. Vehicle Effects: The vehicle (e.g., DMSO) may have biological effects at the concentration used. | 1. Always include a vehicle-only control group. Ensure the final vehicle concentration is low and consistent across all groups (typically <0.1% for in vitro assays).[7] |
| 2. Variability in Protocol: Minor differences in incubation times, temperature, pH, or cell passage number can impact results. | 2. Standardize and meticulously document all experimental parameters. | |
| Unexpected Phenotypes (Suspected Off-Target Effects) | 1. On-Target Downstream Effects: H3R antagonism modulates the release of multiple neurotransmitters (e.g., acetylcholine, dopamine). The observed effect may be a genuine, albeit complex, downstream consequence of H3R blockade. | 1. Review the known neurochemical effects of H3R antagonism. Consider using other selective H3R antagonists with different chemical structures to confirm the effect is mediated by the H3 receptor.[7] |
| 2. High Compound Concentration: Using excessively high concentrations can lead to non-specific or off-target interactions. | 2. Use the lowest effective concentration determined from a dose-response study. Ensure the concentration is well below 1 µM, where selectivity has been demonstrated.[3] | |
| 3. Assay Interference: The compound may interfere with the assay technology itself (e.g., fluorescence, luminescence). | 3. Run control experiments without cells or tissues to test for direct compound interference with the assay readout. |
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound for the histamine H3 receptor across different species.
Table 1: Binding Affinity (Ki) of this compound
| Species | Receptor Type | pKi | Ki (nM) | Reference |
| Human | Recombinant H3 | 9.59 - 9.90 | 0.13 - 0.26 | [2] |
| Rat | Recombinant H3 | 8.51 - 9.17 | 0.68 - 3.09 | [2] |
| Mouse | Recombinant H3 | - | 1.74 | [3] |
Table 2: Functional Activity of this compound
| Assay Type | Species/System | Potency Metric | Value | Reference |
| Functional Antagonism (cAMP) | Human H3 (HEK293 cells) | pA2 | 9.06 | [3] |
| Inverse Agonism ([³⁵S]GTPγS) | Human H3 | pIC50 | 8.20 | [1] |
| In vivo Target Engagement (Rat) | Blockade of R-α-methylhistamine-induced dipsogenia | ID50 | 0.03 mg/kg (p.o.) | [1] |
Experimental Protocols
Protocol 1: In Vitro Functional Antagonism Assay (cAMP Accumulation)
This protocol is a general guideline for assessing the functional antagonism of this compound at the H3 receptor.
-
Cell Culture: Culture HEK293 cells stably expressing the human H3 receptor in appropriate media.
-
Cell Plating: Seed cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of an H3 receptor agonist (e.g., R-(-)-α-methylhistamine) at a concentration that gives a submaximal response (e.g., EC80).
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for 20-30 minutes.
-
Agonist Stimulation: Add the H3 agonist to the wells and co-incubate for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. This step is performed in the presence of forskolin (B1673556) to stimulate adenylyl cyclase.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Calculate the IC50 and subsequently determine the pA2 value using the Schild equation to quantify the antagonist potency.
Protocol 2: Troubleshooting Unexpected Results with a Secondary Antagonist
This workflow helps determine if an unexpected experimental result is due to a specific off-target effect of this compound or an on-target effect of H3 receptor blockade.
-
Confirm the Effect: Replicate the initial experiment with this compound, including all proper controls (vehicle, positive control), to confirm the unexpected phenotype is robust and reproducible.
-
Select a Secondary Antagonist: Choose a structurally distinct, potent, and selective H3 receptor antagonist (e.g., Pitolisant, Ciproxifan).
-
Determine Equipotent Doses: Using a validated on-target functional assay (like Protocol 1), determine the concentration of the secondary antagonist that produces the same level of H3 receptor blockade as the concentration of this compound used in the primary experiment.
-
Test the Secondary Antagonist: Perform the original experiment that produced the unexpected phenotype, but substitute this compound with the equipotent dose of the secondary antagonist.
-
Analyze Results:
-
If the secondary antagonist reproduces the unexpected phenotype: The effect is likely mediated by on-target H3 receptor antagonism.
-
If the secondary antagonist does NOT reproduce the phenotype: The effect may be a compound-specific off-target effect of this compound. Further investigation using broader screening panels would be warranted.
-
Visualizations
Caption: Mechanism of action of this compound at the H3 autoreceptor.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
Long-term stability of GSK189254A powder at -20°C
This technical support guide provides detailed information on the long-term stability of GSK189254A powder, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be kept at -20°C in a tightly sealed container, protected from light and moisture.
Q2: What is the expected long-term stability of this compound powder at -20°C?
A2: this compound powder is stable for at least three to four years when stored at -20°C.[1][2][3] Different suppliers provide slightly varying stability data, but all indicate multi-year stability at this temperature.
Q3: Can I store this compound powder at 4°C?
A3: While -20°C is the optimal temperature for long-term storage, some suppliers indicate that the powder can be stored at 4°C for up to two years.[2] However, for periods longer than a few weeks, -20°C is strongly recommended to minimize the risk of degradation.
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound can be stored at -80°C for up to two years or at -20°C for up to one year.[2][4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound under various conditions are not extensively documented in publicly available literature. Potential degradation pathways for similar compounds could include hydrolysis of the amide bond or oxidation. If degradation is suspected, chromatographic analysis such as HPLC or LC-MS is recommended to identify any impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify the storage conditions and duration. If the compound has been stored for an extended period or at a suboptimal temperature, consider using a fresh batch. |
| Repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of your stock solution to maintain its integrity. | |
| Poor solubility | The compound may require assistance to dissolve. | This compound is soluble in DMSO, and sonication or gentle heating may be required to achieve complete dissolution.[1] |
| Unexpected biological activity | Presence of impurities or degradation products. | Assess the purity of the this compound powder or solution using an appropriate analytical method like HPLC. |
Data on this compound Powder Stability
The following table summarizes the stability data for this compound powder as provided by various suppliers.
| Storage Temperature | Reported Stability | Source |
| -20°C | ≥ 4 years | Cayman Chemical[1] |
| -20°C | 3 years | MedChemExpress[2], TargetMol[3] |
| -20°C | 2 years | DC Chemicals[4] |
| 4°C | 2 years | MedChemExpress[2] |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound Powder
This protocol outlines a general method for assessing the purity of this compound powder over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound powder (reference standard and test samples)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable mobile phase modifier)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Standard Preparation:
- Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., DMSO) to prepare a stock solution.
- Further dilute the stock solution with the mobile phase to create a series of calibration standards of known concentrations.
3. Sample Preparation:
- At each time point of the stability study (e.g., 0, 6, 12, 24 months), accurately weigh a sample of the stored this compound powder.
- Dissolve the sample in the same solvent as the standard to achieve a concentration within the range of the calibration curve.
4. HPLC Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to ensure separation of the main peak from any potential impurities (e.g., start with 95% A, ramp to 95% B over 15 minutes).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 239 nm[1]
- Column Temperature: 30°C
5. Data Analysis:
- Run the calibration standards to generate a standard curve.
- Inject the test samples and integrate the peak area of this compound and any impurity peaks.
- Calculate the purity of the sample at each time point by comparing the peak area of the main compound to the total peak area.
- A decrease in the main peak area and the appearance of new peaks over time would indicate degradation.
Visualizations
References
Validation & Comparative
A Comparative Guide to GSK189254A and Other Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy. Antagonists of the H3 receptor have been shown to enhance the release of several key neurotransmitters, such as acetylcholine (B1216132) and dopamine, thereby improving cognitive function and wakefulness. This guide provides an objective comparison of the pharmacological and pharmacokinetic properties of GSK189254A, a potent and selective H3 receptor antagonist, with other notable antagonists in its class: ABT-239, Pitolisant (B1243001) (Wakix®), and Ciproxifan.
Quantitative Comparison of H3 Receptor Antagonists
The following tables summarize the key in vitro binding affinities, selectivity profiles, and pharmacokinetic parameters of this compound and its comparators.
Table 1: In Vitro Receptor Binding Affinity (Ki in nM)
| Compound | Human H3 Receptor (hH3R) | Rat H3 Receptor (rH3R) |
| This compound | 0.13 - 0.25 | 6.92 - 15.5 |
| ABT-239 | 0.32 | 1.26 |
| Pitolisant | 0.16 | - |
| Ciproxifan | 46 - 180 | 0.4 - 6.2 |
Table 2: In Vitro Receptor Selectivity (Ki in nM or % inhibition)
| Compound | H1 Receptor | H2 Receptor | H4 Receptor |
| This compound | >10,000 | >10,000 | >10,000 |
| ABT-239 | >1,000 | >1,000 | >1,000 |
| Pitolisant | >1,000 | >1,000 | >1,000 |
| Ciproxifan | >1,000 | >1,000 | - |
Table 3: Pharmacokinetic Properties
| Compound | Half-life (t½) | Oral Bioavailability (%) | Species |
| This compound | - | - | - |
| ABT-239 | 4 - 29 hours | 52 - 89 | Rat, Dog, Monkey |
| Ciproxifan | 1.45 hours (elimination) | Good | Mouse |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of H3 receptor antagonists are provided below.
Radioligand Competition Binding Assay for H3 Receptor Affinity
This assay determines the binding affinity of a test compound to the H3 receptor by measuring its ability to displace a known radiolabeled ligand.
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human or rat H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Nα-methylhistamine or another suitable H3 receptor radioligand.
-
Test Compounds: this compound and other H3 receptor antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membrane pellets and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate for 60-120 minutes at 25°C to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[1]
In Vivo Microdialysis for Acetylcholine Release
This technique measures the levels of acetylcholine in the extracellular fluid of a specific brain region in a freely moving animal.
1. Materials:
-
Animals: Adult male rats.
-
Microdialysis Probes: With a suitable molecular weight cut-off.
-
Surgical Instruments: For stereotaxic surgery.
-
Artificial Cerebrospinal Fluid (aCSF): To perfuse the probe.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): For acetylcholine analysis.
-
Test Compounds: this compound or other H3 receptor antagonists.
2. Procedure:
-
Guide Cannula Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60 minutes.
-
Baseline Collection: Collect several baseline dialysate samples.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the acetylcholine levels as a percentage of the baseline and analyze the change over time.[2][3][4][5]
Novel Object Recognition (NOR) Test for Cognitive Enhancement
The NOR test assesses an animal's ability to recognize a novel object in a familiar environment, a measure of learning and memory.
1. Materials:
-
Animals: Adult male rats or mice.
-
Test Arena: An open-field box.
-
Objects: Two sets of identical objects that are different from each other in shape, color, and texture.
-
Video Recording and Analysis Software.
-
Test Compounds.
2. Procedure:
-
Habituation: On the first day, allow each animal to freely explore the empty test arena for a set period (e.g., 10 minutes).
-
Training (Familiarization) Phase: On the second day, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 10 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration behavior for a set period (e.g., 5-10 minutes).
-
Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates successful memory of the familiar object. Calculate a discrimination index.[6][7][8][9][10]
Passive Avoidance Test for Learning and Memory
This fear-motivated test assesses an animal's ability to learn and remember to avoid an aversive stimulus.
1. Materials:
-
Animals: Adult male rats or mice.
-
Passive Avoidance Apparatus: A two-chambered box with a light and a dark compartment, separated by a door. The floor of the dark compartment is equipped to deliver a mild foot shock.
-
Test Compounds.
2. Procedure:
-
Acquisition (Training) Trial: Place the animal in the light compartment. When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock.
-
Retention Trial: After a set interval (e.g., 24 hours), place the animal back in the light compartment and measure the latency to enter the dark compartment.
-
Data Analysis: A longer latency to enter the dark compartment in the retention trial compared to the acquisition trial indicates that the animal has learned and remembers the aversive experience.[5][11][12][13][14]
Visualizations
H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This in turn modulates the activity of various downstream effectors, including protein kinase A (PKA). Blockade of this pathway by H3 receptor antagonists leads to an increase in the release of histamine and other neurotransmitters.
References
- 1. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ciproxifan, an H3 receptor antagonist, alleviates hyperactivity and cognitive deficits in the APP Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profile of GSK189254A against other receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist, against other receptors. The information is compiled from publicly available research, focusing on quantitative data and experimental methodologies to offer an objective assessment for research and development purposes.
Data Presentation: this compound Selectivity Profile
| Receptor Subtype | Species | pKi | Ki (nM) | Selectivity vs. Human H3 Receptor | Reference |
| Histamine H3 | Human | 9.59 - 9.90 | 0.126 - 0.257 | - | [1] |
| Histamine H3 | Rat | 8.51 - 9.17 | 6.76 - 30.9 | Lower affinity in rat | [1] |
| Histamine H1 | Not specified | - | >10,000 | >10,000-fold | Implied by selectivity statement[1] |
| Histamine H2 | Not specified | - | >10,000 | >10,000-fold | Implied by selectivity statement[1] |
| Histamine H4 | Not specified | - | >10,000 | >10,000-fold | Implied by selectivity statement[1] |
Note: A higher pKi value indicates a higher binding affinity. The selectivity is calculated based on the ratio of Ki values. The specific off-target screening panel against which the ">10,000-fold selectivity" was determined is not detailed in the available public literature.
Experimental Protocols
The selectivity of this compound was likely determined using competitive radioligand binding assays. Below is a detailed, representative protocol for such an assay, based on standard methodologies in the field.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for various receptors by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparations: Cell membranes expressing the receptor of interest (e.g., human recombinant H1, H2, H3, H4 receptors, or other off-target receptors).
-
Radioligand: A specific, high-affinity radiolabeled ligand for the receptor being tested (e.g., [3H]-Mepyramine for H1R, [125I]-Iodoaminopotentidine for H2R, [3H]-Nα-methylhistamine for H3R).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Microplates.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: (e.g., a cell harvester).
-
Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Plate Preparation: In a 96-well microplate, add the following to designated wells:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, membrane preparation, and a high concentration of the non-specific binding control.
-
Competitive Binding: Serial dilutions of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining receptor selectivity and the signaling pathway associated with the histamine H3 receptor.
References
A Comparative Analysis of the Analgesic Efficacy of GSK189254A and GSK334429 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two novel, potent, and selective histamine (B1213489) H3 receptor antagonists, GSK189254A and GSK334429, in preclinical models of neuropathic pain. The data presented is compiled from published studies to aid in the objective assessment of their therapeutic potential.
Executive Summary
This compound and GSK334429 have both demonstrated significant efficacy in attenuating mechanical hypersensitivity in rat models of neuropathic pain, including surgically-induced (Chronic Constriction Injury) and virally-induced (Varicella-Zoster Virus) pain. Both compounds, administered orally, dose-dependently reversed the reduction in paw withdrawal thresholds, a key indicator of pain relief in these models. The mechanism of action for both compounds is believed to involve the blockade of histamine H3 receptors, leading to an enhancement of neurotransmitter release and activation of descending pain-modulating pathways.
Data Presentation: Efficacy in Neuropathic Pain Models
The following table summarizes the quantitative data on the efficacy of this compound and GSK334429 in reversing neuropathic pain behaviors in rats. The data is extracted from a key study by Medhurst et al. (2008)[1].
| Compound | Pain Model | Dosing (oral) | Primary Outcome Measure | Efficacy |
| This compound | Chronic Constriction Injury (CCI) | 0.3, 3, and 10 mg/kg | Reversal of decreased Paw Withdrawal Threshold (PWT) | Significant reversal at all doses[1]. |
| Varicella-Zoster Virus (VZV) | 3 mg/kg | Reversal of decreased Paw Withdrawal Threshold (PWT) | Significant reversal[1]. | |
| GSK334429 | Chronic Constriction Injury (CCI) | 1, 3, and 10 mg/kg | Reversal of decreased Paw Withdrawal Threshold (PWT) | Significant reversal at all doses[1]. |
| Varicella-Zoster Virus (VZV) | 10 mg/kg | Reversal of decreased Paw Withdrawal Threshold (PWT) | Significant reversal[1]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
Animal Models
-
Species: Male Wistar rats were used in the primary efficacy studies.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Neuropathic Pain Models
-
Chronic Constriction Injury (CCI) Model:
-
Animals were anesthetized with isoflurane.
-
The left common sciatic nerve was exposed at the mid-thigh level.
-
Four loose ligatures of 4-0 chromic gut suture were tied around the nerve with approximately 1 mm spacing. The ligatures were tightened until they just elicited a brief twitch in the corresponding hind limb.
-
The muscle and skin were then closed in layers.
-
This procedure induces a reliable and persistent mechanical hypersensitivity in the ipsilateral paw.
-
-
Varicella-Zoster Virus (VZV) Neuropathic Pain Model:
-
Rats were inoculated with a high titer of cell-associated VZV (Schenke or Ellen strain) via intraplantar injection into the left hind paw.
-
This model mimics the persistent pain often associated with post-herpetic neuralgia.
-
The development of mechanical allodynia was assessed over time.
-
Behavioral Assessment of Pain
-
Mechanical Allodynia (Paw Withdrawal Threshold - PWT):
-
Mechanical sensitivity was assessed using von Frey filaments or an analgesymeter.
-
Von Frey Test: Rats were placed on an elevated mesh floor in individual clear plastic cages and allowed to acclimate. A series of calibrated von Frey filaments with increasing stiffness were applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold was determined using the up-down method.
-
Analgesymeter (Randall-Selitto test): A constantly increasing pressure was applied to the dorsal surface of the hind paw using a blunt-ended probe. The pressure at which the rat withdrew its paw was recorded as the paw withdrawal threshold.
-
Testing was performed before and at various time points after drug administration.
-
Drug Administration
-
This compound and GSK334429 were administered orally (p.o.).
-
The compounds were typically formulated in a vehicle suitable for oral gavage.
-
Dosing was performed on animals that had developed a stable and significant mechanical hypersensitivity.
Mandatory Visualizations
Signaling Pathway of H3 Receptor Antagonists in Pain Modulation
The analgesic effect of this compound and GSK334429 is hypothesized to be mediated by the blockade of presynaptic histamine H3 autoreceptors in the central nervous system. This blockade leads to increased histamine release in brain regions such as the locus coeruleus, which in turn activates the descending noradrenergic pathway, ultimately inhibiting nociceptive transmission in the spinal cord.
Caption: Proposed signaling pathway for H3 receptor antagonist-mediated analgesia.
Experimental Workflow for Preclinical Pain Studies
The following diagram illustrates the typical workflow for evaluating the efficacy of compounds in animal models of neuropathic pain.
Caption: Experimental workflow for assessing analgesic efficacy in rat pain models.
References
Unraveling the H4 Receptor Cross-Reactivity of GSK189254A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GSK189254A is a potent and highly selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist.[1][2] While extensively characterized for its high affinity for the H3R, recent findings have brought to light a functional cross-reactivity with the histamine H4 receptor (H4R), challenging the initial understanding of its selectivity profile. This guide provides a comprehensive comparison of this compound with other H3R antagonists, focusing on their interactions with the H4R, supported by experimental data and detailed methodologies.
Executive Summary
This compound exhibits exceptional in vitro selectivity for the human H3 receptor, with a reported selectivity of over 10,000-fold against other targets.[1] However, emerging preclinical evidence demonstrates a functional involvement of the H4 receptor in the analgesic effects of this compound, suggesting a more complex pharmacological profile than previously appreciated. This guide delves into the nuances of this cross-reactivity, presenting a comparative analysis of binding affinities and functional data for this compound and alternative H3R antagonists.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound and other notable H3R antagonists at both the human H3 and H4 receptors. This quantitative data is crucial for researchers selecting pharmacological tools and for drug development professionals assessing off-target effects.
| Compound | Human H3R Affinity (Ki) | Human H4R Affinity (Ki) | Selectivity (H4/H3) |
| This compound | 0.13 - 0.26 nM (pKi = 9.59 - 9.90)[1] | Data not publicly available (>10,000-fold selective)[1] | >10,000 |
| Pitolisant | 0.16 nM[3] | >10,000 nM[4] | >62,500 |
| Thioperamide | ~4 nM[5] | ~120 nM[6] | ~30 |
| Clobenpropit | ~0.36 nM (pKi = 9.44)[7] | 13 nM[7] | ~36 |
Note: While a specific Ki value for this compound at the H4R is not publicly disclosed, the reported >10,000-fold selectivity suggests a Ki in the micromolar range. The functional data presented below, however, indicates that this high in vitro selectivity may not fully predict in vivo effects.
Functional Cross-Reactivity of this compound
A pivotal study in 2022 revealed that the neuropathic pain-relieving activity of this compound is dependent on the H4 receptor. In a spared nerve injury (SNI) model in mice, the analgesic effect of this compound was completely absent in H4R-deficient mice. Furthermore, the anti-allodynic effect of this compound in wild-type mice was blocked by the selective H4R antagonist JNJ 10191584. This suggests an indirect mechanism or a functional interaction between the H3R and H4R signaling pathways in specific physiological contexts.
Experimental Protocols
Understanding the methodologies used to generate the above data is critical for interpreting the results and designing future experiments.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at the H3 and H4 receptors.
Materials:
-
Cell membranes expressing the human H3 or H4 receptor.
-
Radioligand (e.g., [³H]GSK189254 for H3R, [³H]histamine for H4R).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
Functional assays measure the cellular response to receptor activation or inhibition. Since both H3 and H4 receptors are Gi/o-coupled, their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency of a compound as an antagonist or inverse agonist at the H3 and H4 receptors.
Materials:
-
Cells stably expressing the human H3 or H4 receptor.
-
Test compound (e.g., this compound).
-
Agonist (e.g., histamine or (R)-α-methylhistamine).
-
Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-incubate the cells with the test compound (antagonist).
-
Stimulate the cells with an agonist in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP is measured.
-
For inverse agonism, the ability of the compound to increase cAMP levels from the basal (constitutively active) state is determined.
-
Dose-response curves are generated to calculate the potency (e.g., pA2 or IC50) of the compound.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling the Pro-Cognitive Potential of GSK189254A: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-cognitive effects of GSK189254A against other therapeutic alternatives, supported by preclinical experimental data. We delve into the compound's mechanism of action, its performance in key behavioral paradigms, and how it stacks up against a fellow histamine (B1213489) H3 receptor antagonist, pitolisant (B1243001), and the widely recognized acetylcholinesterase inhibitor, donepezil (B133215).
This compound is a potent and selective histamine H3 receptor antagonist and inverse agonist.[1] Its pro-cognitive effects stem from its ability to block presynaptic H3 autoreceptors, thereby increasing the release of histamine and other key neurotransmitters essential for cognitive processes, including acetylcholine, noradrenaline, and dopamine, in brain regions like the prefrontal cortex and hippocampus.[1][2] This mechanism of action contrasts with that of acetylcholinesterase inhibitors like donepezil, which primarily enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine.[3]
Comparative Efficacy in Preclinical Models of Cognition
To validate the pro-cognitive effects of this compound, we have summarized quantitative data from key preclinical behavioral studies. The following tables present a comparative overview of this compound's performance against pitolisant and donepezil in the Novel Object Recognition (NOR) test, the Morris Water Maze (MWM), and the Passive Avoidance (PA) test. It is important to note that the data presented is compiled from different studies, and direct head-to-head comparisons should be interpreted with caution due to variations in experimental models and protocols.
Data Presentation
Table 1: Novel Object Recognition (NOR) Test
| Compound | Animal Model | Doses Administered | Key Finding (Discrimination Index/Ratio) | Citation |
| This compound | Rat | 0.3 and 1 mg/kg, p.o. | Significantly increased the time spent exploring the novel object compared to the familiar one. | [1] |
| Pitolisant | 5xFAD Mouse | 20 mg/kg/day for 15 days | Significantly improved recognition memory, with treated mice showing a higher discrimination index compared to saline-treated 5xFAD mice. | [4] |
| Donepezil | APP/PS1 Mouse | 1 mg/kg/day, i.p. | Significantly improved cognitive function, with treated mice showing a higher discrimination index compared to vehicle-treated APP/PS1 mice. | [3] |
Table 2: Morris Water Maze (MWM) Test
| Compound | Animal Model | Doses Administered | Key Finding (Escape Latency/Time in Target Quadrant) | Citation |
| This compound | Rat | 1 and 3 mg/kg, p.o. | Significantly reduced the escape latency to find the hidden platform during acquisition trials. | [1] |
| Pitolisant | 5xFAD Mouse | 20 mg/kg/day | Significantly improved cognitive flexibility in the reversal learning phase of the MWM. | [4] |
| Donepezil | APP/PS1 Mouse | 1 mg/kg/day, i.p. | Significantly decreased the escape latency and increased the time spent in the target quadrant during the probe trial. | [3] |
Table 3: Passive Avoidance (PA) Test
| Compound | Animal Model | Doses Administered | Key Finding (Step-through Latency) | Citation |
| This compound | Rat | 1 and 3 mg/kg, p.o. | Significantly increased the step-through latency, indicating improved retention of the aversive memory. | [1] |
| Donepezil | Amyloid-β infused Rat | Chronic administration | Reverted the performance of Aβ-infused rats to the level of sham-operated rats. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Novel Object Recognition (NOR) Test Protocol (adapted from Medhurst et al., 2007)
-
Habituation: Male Lister Hooded rats were individually habituated to an open-field arena (80 x 60 x 20 cm) for 5 minutes on two consecutive days.
-
Acquisition Phase: On the third day, two identical objects were placed in the arena. Rats were allowed to explore the objects for a 3-minute acquisition trial.
-
Retention Phase: One hour after the acquisition trial, one of the familiar objects was replaced with a novel object. The rats were then returned to the arena for a 3-minute retention trial.
-
Data Analysis: The time spent exploring each object during the retention trial was recorded. A discrimination index was calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects.
Morris Water Maze (MWM) Test Protocol (adapted from Medhurst et al., 2007)
-
Apparatus: A circular water tank (1.8 m diameter) filled with water made opaque with a non-toxic substance. A hidden platform (10 cm diameter) was submerged 1 cm below the water surface.
-
Acquisition Training: Rats were trained to find the hidden platform over four days, with four trials per day. The starting position was varied for each trial. The time taken to find the platform (escape latency) was recorded.
-
Probe Trial: On the fifth day, the platform was removed, and the rats were allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) was recorded as a measure of spatial memory.
Passive Avoidance (PA) Test Protocol (adapted from Medhurst et al., 2007)
-
Apparatus: A two-compartment shuttle box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment was fitted with a grid for delivering a mild footshock.
-
Acquisition Trial: Rats were placed in the light compartment. After a 10-second habituation period, the door to the dark compartment was opened. When the rat entered the dark compartment, the door was closed, and a mild footshock (0.5 mA for 2 seconds) was delivered.
-
Retention Trial: 24 hours after the acquisition trial, the rats were again placed in the light compartment, and the latency to enter the dark compartment was recorded (up to a maximum of 300 seconds).
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for the Novel Object Recognition test.
Caption: Proposed signaling pathway for the pro-cognitive effects of this compound.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
References
- 1. benthamscience.com [benthamscience.com]
- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitolisant alleviates brain network dysfunction and cognitive deficits in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer's disease (AD) animal model - Amyloid-beta induced cognitive deficits - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
Reproducibility of GSK189254A Effects: A Comparative Guide
A Note on Reproducibility: An extensive search of publicly available scientific literature did not yield independent studies from laboratories unaffiliated with GlaxoSmithKline (GSK) that replicate the primary quantitative pharmacological data of GSK189254A. Therefore, this guide presents the key data as reported by the originating laboratory and provides a comparative analysis with other well-characterized histamine (B1213489) H3 receptor antagonists to offer a broader context for researchers.
Comparative Pharmacological Data of H3 Receptor Antagonists
The following table summarizes the in vitro pharmacological profile of this compound as reported by GSK, alongside data for other notable H3 receptor antagonists. This allows for a comparative assessment of its potency and functional activity.
| Compound | Target | Assay Type | Species | pKi / pIC50 / pA2 | Laboratory/Source |
| This compound | H3 Receptor | Radioligand Binding (pKi) | Human | 9.59 - 9.90 | Medhurst et al. (2007)[1] |
| H3 Receptor | Radioligand Binding (pKi) | Rat | 8.51 - 9.17 | Medhurst et al. (2007)[1] | |
| H3 Receptor | Functional Antagonism (pA2) | Human | 9.06 | Medhurst et al. (2007)[1] | |
| H3 Receptor | Inverse Agonism (pIC50) | Human | 8.20 | Medhurst et al. (2007)[1] | |
| Pitolisant | H3 Receptor | Radioligand Binding (Ki) | Human | ~0.16 nM (pKi ~9.8) | Request PDF[2] |
| ABT-239 | H3 Receptor | Radioligand Binding (Ki) | Rat | ~0.84 nM (pKi ~9.1) | Esbenshade et al. (2005) |
In Vivo Effects of this compound
This compound has been demonstrated to modulate neurotransmitter systems and improve cognitive performance in preclinical models.
| Animal Model | Experiment Type | Effect | Dosage | Laboratory/Source |
| Rat | Microdialysis | Increased Acetylcholine, Noradrenaline, and Dopamine release in the anterior cingulate cortex | 0.3-3 mg/kg p.o. | Medhurst et al. (2007)[1] |
| Rat | Microdialysis | Increased Acetylcholine release in the dorsal hippocampus | 0.3-3 mg/kg p.o. | Medhurst et al. (2007)[1] |
| Rat | Object Recognition | Improved performance | 0.3 and 1 mg/kg p.o. | Medhurst et al. (2007)[1] |
| Rat | Passive Avoidance | Improved performance | 1 and 3 mg/kg p.o. | Medhurst et al. (2007)[1] |
| Rat | Water Maze | Improved performance | 1 and 3 mg/kg p.o. | Medhurst et al. (2007)[1] |
| Rat | Neuropathic Pain (CCI model) | Reversed decrease in paw withdrawal threshold | 0.3, 3, and/or 10 mg/kg p.o. | Medhurst et al. (2008)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and general laboratory practices.
Radioligand Binding Assay for H3 Receptor Affinity (pKi)
This protocol is for determining the binding affinity of a test compound for the histamine H3 receptor using a competitive binding assay with a radiolabeled ligand.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human H3 receptor are cultured and harvested.
-
Cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [³H]GSK189254 or [³H]Nα-methylhistamine), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known H3 receptor antagonist.
-
The plate is incubated to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay for H3 Receptor Antagonism (pA2)
This protocol measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of H3 receptor activation (a Gi-coupled receptor).
-
Cell Culture and Plating:
-
Cells expressing the H3 receptor (e.g., CHO or HEK293 cells) are seeded in 96-well plates and grown to an appropriate confluency.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylate cyclase and raise basal cAMP levels).
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
A fixed concentration of an H3 receptor agonist (e.g., R-α-methylhistamine) is then added to the wells.
-
-
cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified.
-
The data are fitted to the Schild equation to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
-
Visualizations
Caption: H3 Receptor Signaling and this compound Mechanism of Action.
Caption: In Vivo Microdialysis Experimental Workflow.
References
GSK189254A: A Comparative Analysis of In Vitro and In Vivo Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist. The data presented herein is compiled from preclinical studies to offer an objective overview of its pharmacological profile.
Quantitative Analysis: Potency and Efficacy
The following tables summarize the key quantitative data for this compound in both laboratory and living organism settings.
In Vitro Potency
| Parameter | Species | Value | Description |
| Binding Affinity (pKi) | Human | 9.59 - 9.90 | High affinity for the human histamine H3 receptor. |
| Rat | 8.51 - 9.17 | High affinity for the rat histamine H3 receptor. | |
| Functional Antagonism (pA2) | Human | 9.06 | Potent blockade of agonist-induced changes in cAMP at the recombinant human H3 receptor.[1][2] |
| Inverse Agonism (pIC50) | Human | 8.20 | Efficacy in reducing the basal activity of the human recombinant H3 receptor, measured by GTPγS binding.[1][2] |
| Selectivity | Human | >10,000-fold | Highly selective for the human H3 receptor over a wide range of other molecular targets.[1][2] |
In Vivo Efficacy
| Model | Species | Dose | Effect |
| Ex Vivo Receptor Occupancy | Rat | ED50 = 0.17 mg/kg (p.o.) | Inhibition of cortical ex vivo R-(-)-α-methyl[³H]histamine binding.[1] |
| Neurotransmitter Release | Rat | 0.3 - 3 mg/kg (p.o.) | Increased release of acetylcholine (B1216132), noradrenaline, and dopamine (B1211576) in the anterior cingulate cortex and acetylcholine in the dorsal hippocampus.[1] |
| Cognitive Enhancement | |||
| Passive Avoidance | Rat | 1 and 3 mg/kg (p.o.) | Significant improvement in performance.[1] |
| Water Maze | Rat | 1 and 3 mg/kg (p.o.) | Significant improvement in performance.[1] |
| Object Recognition | Rat | 0.3 and 1 mg/kg (p.o.) | Significant improvement in performance.[1] |
| Attentional Set-Shift | Rat | 1 mg/kg (p.o.) | Significant improvement in performance.[1] |
| Neuropathic Pain | Rat | 3 mg/kg (p.o.) | Reversal of varicella-zoster virus-induced decrease in paw withdrawal threshold.[3][4] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the histamine H3 receptor signaling pathway and the general workflows for assessing the in vitro and in vivo potency of this compound.
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel histamine H3 receptor antagonists GSK189254 and GSK334429 are efficacious in surgically-induced and virally-induced rat models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
Comparative Off-Target Binding Profile of GSK189254A: A Guide for Researchers
An In-depth Analysis of the Selectivity of the Potent Histamine (B1213489) H3 Receptor Antagonist GSK189254A in Comparison to Ciproxifan (B1662499)
For researchers and drug development professionals investigating cognitive and neurological disorders, the selection of highly selective pharmacological tools is paramount to ensure that observed effects are attributable to the intended target. This guide provides a comparative analysis of the off-target binding profile of this compound, a potent and selective histamine H3 (H3) receptor antagonist, with another well-characterized H3 receptor antagonist, ciproxifan. The data presented herein, summarized from preclinical pharmacology studies, highlights the superior selectivity of this compound.
High Selectivity of this compound for the Human Histamine H3 Receptor
This compound is a novel benzazepine-derived compound that acts as a potent antagonist and inverse agonist at the human histamine H3 receptor.[1][2] Extensive in vitro studies have demonstrated its exceptional selectivity, with a greater than 10,000-fold higher affinity for the H3 receptor compared to a wide range of other receptors, enzymes, and ion channels.[1][3][4] This high degree of selectivity minimizes the potential for confounding off-target effects, making it a valuable tool for elucidating the physiological and pathophysiological roles of the H3 receptor.
Comparison of Off-Target Binding Profiles: this compound vs. Ciproxifan
To provide a clear perspective on its selectivity, the binding affinity of this compound is compared with that of ciproxifan, an earlier-generation imidazole-based H3 receptor antagonist. While also a potent H3 receptor antagonist, ciproxifan exhibits a broader off-target binding profile.
| Target | This compound (pKi) | Ciproxifan (pKi) |
| Primary Target | ||
| Histamine H3 Receptor (human) | 9.59 - 9.90[1] | 9.3[5] |
| Off-Target Profile | ||
| Histamine H1 Receptor | < 5[1] | 4.6[5] |
| Histamine H2 Receptor | < 5[1] | 4.9[5] |
| Adrenergic α1D Receptor | Not reported | 5.4[5] |
| Adrenergic β1 Receptor | Not reported | 4.9[5] |
| Serotonin 5-HT1B Receptor | Not reported | < 5.0[5] |
| Serotonin 5-HT2A Receptor | Not reported | 4.8[5] |
| Serotonin 5-HT3 Receptor | Not reported | < 5.5[5] |
| Serotonin 5-HT4 Receptor | Not reported | < 5.7[5] |
| Muscarinic M3 Receptor | Not reported | 5.5[5] |
| Monoamine Oxidase A (hMAO-A) | Not reported | ~5.7 (IC50 in µM)[6] |
| Monoamine Oxidase B (hMAO-B) | Not reported | ~5.7 (IC50 in µM)[6] |
Note: A higher pKi value indicates a higher binding affinity. Data for this compound off-targets is often reported as having negligible affinity at concentrations up to 10 µM, corresponding to a pKi of < 5.
The data clearly illustrates the superior selectivity of this compound. While ciproxifan shows some affinity for other histamine receptor subtypes and various other receptors in the micromolar range, this compound demonstrates a clean profile with no significant binding to the off-targets tested.[1][5][6]
Signaling Pathways and Experimental Workflows
To understand the functional implications of H3 receptor antagonism and the methodologies used to determine binding affinities, the following diagrams provide a visual representation of the key processes.
Caption: Simplified signaling pathway of the histamine H3 autoreceptor.
Caption: General workflow for a radioligand competition binding assay.
Experimental Protocols
Radioligand Competition Binding Assay for Off-Target Screening
The determination of the binding affinity of this compound and ciproxifan to various off-target receptors is typically performed using radioligand competition binding assays. The general protocol is as follows:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the specific human receptor of interest. The cells are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in an assay buffer.
-
Assay Incubation: The prepared cell membranes are incubated in a multi-well plate with a fixed concentration of a specific high-affinity radioligand for the target receptor and a range of concentrations of the unlabeled test compound (e.g., this compound or ciproxifan). The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification of Radioactivity: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Conclusion
References
- 1. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-189254 - Wikipedia [en.wikipedia.org]
- 4. | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Histamine H3 Receptor Antagonists: GSK189254A and ABT-239
A comprehensive guide for researchers on the pharmacological and experimental profiles of two prominent H3 receptor antagonists, GSK189254A and ABT-239.
This guide provides a detailed comparative analysis of this compound and ABT-239, two potent and selective antagonists of the histamine (B1213489) H3 receptor (H3R). Both compounds have been extensively investigated for their potential therapeutic applications in a range of central nervous system disorders, including cognitive impairments. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of their performance based on available experimental data.
Introduction to this compound and ABT-239
This compound, developed by GlaxoSmithKline, is a novel, potent, and selective non-imidazole H3 receptor antagonist. It has demonstrated high affinity for both human and rat H3 receptors and has been evaluated for its potential in treating cognitive deficits associated with conditions like Alzheimer's disease.[1][2][3][4]
ABT-239, a non-imidazole benzofuran (B130515) derivative from Abbott Laboratories, is also a potent and selective H3 receptor antagonist and inverse agonist.[5][6] It has shown efficacy in various preclinical models of cognition and schizophrenia.[7][8] However, its clinical development was halted due to findings of QT prolongation, a potentially dangerous cardiac side effect.[6][9]
Mechanism of Action and Signaling Pathway
Both this compound and ABT-239 act as antagonists or inverse agonists at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.[10] It also functions as a heteroreceptor, inhibiting the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[10][11] By blocking the inhibitory action of the H3 receptor, these antagonists enhance the release of these neurotransmitters, which is believed to be the primary mechanism underlying their pro-cognitive effects.[3][7][11]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and ABT-239 based on published literature.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | This compound | ABT-239 |
| Human H3 Receptor Affinity (pKi) | 9.59 - 9.90[1][2][3] | 9.4 - 9.5[5][7] |
| Rat H3 Receptor Affinity (pKi) | 8.51 - 9.17[1][2][3] | 8.9[5][7] |
| Human H3 Receptor Affinity (Ki) | 0.13 - 0.2 nM[14][15] | ~1.2 nM[5] |
| Selectivity over other Histamine Receptors | >10,000-fold vs H1, H2, H4[3][14] | >1,000-fold vs H1, H2, H4[5] |
| Functional Antagonism (pA2) | 9.06 (vs. agonist-induced cAMP changes)[2][3] | 8.7 (vs. agonist-induced guinea pig ileum contraction)[5] |
| Inverse Agonism (pIC50 / pEC50) | 8.20 (vs. basal GTPγS binding)[2][3] | 8.2 - 8.9 (vs. basal GTPγS binding)[5] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | ABT-239 |
| Species | Rat (oral) | Rat, Dog, Monkey (IV & Oral)[5][16] |
| Oral Bioavailability | Data not readily available | 52% - 89%[5][16] |
| Half-life (t1/2) | Data not readily available | 4 - 29 hours (species dependent)[5][16] |
| Central Nervous System Penetration | Demonstrated[3] | Demonstrated[7] |
Table 3: In Vivo Effects on Neurotransmitter Release
| Neurotransmitter | This compound (0.3-3 mg/kg p.o.) | ABT-239 (0.1-3.0 mg/kg) |
| Acetylcholine | Increased in anterior cingulate cortex and dorsal hippocampus[1][3][4] | Increased in frontal cortex and hippocampus[7][8] |
| Norepinephrine | Increased in anterior cingulate cortex[1][3][4] | Data not readily available |
| Dopamine | Increased in anterior cingulate cortex[1][3][4] | Increased in frontal cortex[7][8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature for H3 receptor antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for the H3 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK-293) recombinantly expressing the human or rat H3 receptor, or from brain tissue (e.g., cerebral cortex).
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]GSK189254 or [3H]R-α-methylhistamine) and varying concentrations of the unlabeled test compound (this compound or ABT-239).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP and GTPγS)
Objective: To assess the functional antagonist and inverse agonist activity of the compounds.
General Protocol for cAMP Assay:
-
Cell Culture: Cells expressing the H3 receptor are cultured and treated with the test compound.
-
Stimulation: The adenylyl cyclase is stimulated with forskolin, and the cells are co-treated with an H3 receptor agonist (e.g., R-α-methylhistamine) in the presence of varying concentrations of the antagonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits (e.g., ELISA-based).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine the pA2 value.
General Protocol for [35S]GTPγS Binding Assay:
-
Membrane Preparation: Similar to binding assays, membranes from H3 receptor-expressing cells are used.
-
Incubation: Membranes are incubated with [35S]GTPγS in the presence of varying concentrations of the test compound (to measure inverse agonism) or in the presence of an agonist and varying concentrations of the antagonist.
-
Separation and Quantification: The amount of bound [35S]GTPγS is determined by scintillation counting after filtration.
-
Data Analysis: The pIC50 or pEC50 value for the inhibition of basal [35S]GTPγS binding (inverse agonism) or the pKb for the reversal of agonist-stimulated binding (antagonism) is calculated.
In Vivo Microdialysis
Objective: To measure the effect of the compounds on extracellular neurotransmitter levels in specific brain regions of freely moving animals.
General Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized animal (e.g., rat).
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound (orally or via injection).
-
Neurotransmitter Analysis: The concentrations of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
Summary and Conclusion
Both this compound and ABT-239 are highly potent and selective histamine H3 receptor antagonists with demonstrated pro-cognitive effects in preclinical models. This compound exhibits slightly higher affinity for the human H3 receptor. ABT-239 has well-characterized pharmacokinetic properties across multiple species, showing good oral bioavailability and a moderate to long half-life.[5][16]
The primary differentiator lies in their clinical development trajectory. The progression of ABT-239 was terminated due to cardiovascular safety concerns, specifically QT interval prolongation.[6][9] While the development status of this compound is less publicly detailed, it has been used as a research tool and a radioligand in clinical imaging studies.[17]
For researchers, both compounds serve as valuable tools to investigate the role of the H3 receptor in various physiological and pathological processes. The choice between them may depend on the specific research question, the species being studied, and the desired pharmacokinetic profile. The comprehensive data presented in this guide aims to facilitate an informed decision for future research endeavors in the field of H3 receptor pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Histamine Receptor | CAS 720690-73-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ABT-239|H3 Receptor Antagonist|For Research [benchchem.com]
- 7. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]
- 9. ABT-239 - Wikipedia [en.wikipedia.org]
- 10. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 11. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GSK-189254 - Wikipedia [en.wikipedia.org]
- 15. caymanchem.com [caymanchem.com]
- 16. | BioWorld [bioworld.com]
- 17. GSK-189254 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of GSK189254A for Laboratory Professionals
This guide provides crucial safety and logistical information for the proper disposal of GSK189254A, a potent and selective histamine (B1213489) H3 receptor antagonist. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. Given that the specific toxicological properties of this compound have not been fully elucidated, it is imperative to handle and dispose of this compound with caution, treating it as potentially hazardous waste.
Chemical and Physical Properties
A comprehensive understanding of this compound's chemical and physical characteristics is fundamental to its safe handling and disposal.
| Property | Value | References |
| CAS Number | 720690-73-3 | [1][2][3] |
| Molecular Formula | C₂₁H₂₅N₃O₂ | [1][2][3] |
| Molecular Weight | 351.45 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. This procedure is based on best practices for handling chemical waste in a laboratory setting.
1. Waste Segregation:
-
At the point of generation, all waste containing this compound must be collected in a designated and clearly labeled waste container.
-
This includes the pure compound, any contaminated personal protective equipment (PPE), disposable labware (e.g., pipette tips, vials), and solutions containing this compound.
-
The waste container must be explicitly marked as "Hazardous Waste: Chemical Compound".
2. Container Requirements:
-
Use a container that is chemically compatible with this compound and any solvents used.
-
The container must be in good condition, with a secure, tightly sealing lid to prevent leaks or spills.
-
The container should remain closed except when actively adding waste.
3. Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "720690-73-3"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Storage of Waste:
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible waste types together.
5. Disposal of Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate must be collected and disposed of as hazardous chemical waste.[4][5]
-
After triple-rinsing and allowing the container to dry, deface the original label and dispose of it according to institutional guidelines for non-hazardous lab glass or plastic.[4][6]
6. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Gsk-189254 | C21H25N3O2 | CID 9798547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Protocols for GSK189254A
Disclaimer: This document provides a general framework for handling novel research compounds. A specific Safety Data Sheet (SDS) for GSK189254A was not publicly available at the time of this writing. It is imperative to obtain the official SDS from your supplier before any handling, storage, or disposal of this compound. The supplier's SDS is the primary source of detailed and specific safety information.
The following guidelines for personal protective equipment (PPE) and operational procedures are based on a conservative approach, treating this compound as a potentially hazardous substance due to the lack of comprehensive public safety data. These recommendations are designed to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A thorough risk assessment, informed by the compound-specific SDS, is necessary to determine the precise PPE requirements.[1][2] The following table outlines general PPE recommendations for handling novel research chemicals in a laboratory setting.[1][3][4]
| PPE Category | General Recommendations |
| Eye and Face Protection | At a minimum, chemical safety glasses with side shields meeting the ANSI Z87.1 standard should be worn.[1][5] When there is a risk of splashing, chemical splash goggles are required. For procedures with a higher risk of splashing, explosion, or highly exothermic reactions, a face shield should be worn in addition to safety glasses or goggles.[4][5] |
| Skin and Body Protection | A full-length laboratory coat should be worn and kept buttoned to protect the body and personal clothing.[3] For tasks with a significant splash hazard, a chemically resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory in the laboratory.[4] |
| Hand Protection | Disposable nitrile gloves are a common minimum requirement for providing incidental protection against a range of chemicals.[1][5] However, the specific type of glove and its material must be selected based on its resistance to this compound, information that will be detailed in the SDS. Always inspect gloves for any signs of degradation or perforation before use.[6] If contact with the chemical occurs, gloves should be removed and replaced immediately, followed by hand washing. |
| Respiratory Protection | All work with this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7][8] If engineering controls like a fume hood are not sufficient to control exposure, a respirator will be necessary. The selection of the appropriate respirator must be based on the hazard information in the SDS and requires enrollment in a respiratory protection program, including training and fit testing.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety. This includes both the physical setup of the workspace and the procedures for the entire lifecycle of the chemical in the lab.
Operational Plan: Safe Handling and Storage
-
Acquire and Review the SDS: Before the compound arrives in the laboratory, obtain and thoroughly review the Safety Data Sheet from the supplier.[9][10][11] This document contains critical information on hazards, handling, storage, and emergency procedures.
-
Engineering Controls: The primary line of defense is to handle this compound in a designated area with proper engineering controls, such as a certified chemical fume hood.[7] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Administrative Controls: Minimize the quantity of the compound used in any single procedure.[7] Restrict access to the handling area to only trained and authorized personnel. Develop a Standard Operating Procedure (SOP) for the specific tasks involving this compound.
-
Storage: Store this compound in a cool, dry, and well-ventilated area. The container should be tightly sealed and clearly labeled. Refer to the SDS for specific storage temperature requirements and a list of incompatible materials to avoid co-storage.
Disposal Plan
All materials contaminated with this compound are to be considered hazardous waste.
-
Waste Segregation: Collect all waste, including disposable PPE, contaminated labware, and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[7]
-
Container Management: The waste container must be kept sealed when not in use.
-
Institutional Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not pour any amount of this compound or its solutions down the drain.
Procedural Workflow for Handling this compound
The following diagram outlines the logical steps for safely incorporating a novel compound like this compound into your laboratory workflow.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. westlab.com [westlab.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 9. sbnsoftware.com [sbnsoftware.com]
- 10. How Can You Request an SDS Directly from the Manufacturers? [cloudsds.com]
- 11. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
